terbium
Description
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Properties
Molecular Formula |
Tb78 |
|---|---|
Molecular Weight |
12396.178 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/78Tb |
InChI Key |
QBWQVVTUZPKIRV-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Fundamental Aspects of Terbium Chemistry in Advanced Research
Contextual Significance within Strategic Rare Earth Elements
Terbium is considered a strategic rare earth element due to its crucial role in various high-technology and clean energy applications. It is essential for high-performance permanent magnets used in electric vehicles, wind turbines, and advanced electronics. nationaldefensemagazine.orgeuropa.eu this compound's magnetic and luminous properties are particularly valued. sfa-oxford.com While the term "rare earth" might suggest scarcity, elements like this compound are not exceptionally rare in the Earth's crust; their strategic importance stems from the complex and often geopolitically sensitive processes required for their extraction, separation, and purification. nationaldefensemagazine.orgebsco.comrareearths.comstrategicmetalsinvest.com China currently dominates the production and processing of this compound. rareearths.comstrategicmetalsinvest.com
Historical Trajectories in this compound Discovery and Preliminary Characterization
The discovery of this compound is part of the intricate history of rare earth element identification, often characterized by confusion and closely related names. rareearths.comchemicool.com The Swedish chemist Carl Gustaf Mosander is credited with the discovery of this compound in 1843. chemicool.combritannica.comperiodic-table.comchemistrylearner.com He identified it in a heavy rare-earth fraction obtained from the mineral gadolinite, which was sourced from the Ytterby mine in Sweden. chemicool.combritannica.comchemistrylearner.com This mine is notable as the origin of the names for several elements, including yttrium, erbium, and ytthis compound, in addition to this compound. rareearths.comstrategicmetalsinvest.comchemicool.comchemistrylearner.com Although Mosander isolated this compound in the 1840s, it was not obtained in pure form at that time. rareearths.com The existence of pure this compound compounds was not confirmed until at least 30 years later, and pure metal samples were not prepared until 1905. britannica.com The isolation of pure rare earth elements, including this compound, was significantly advanced by the development of ion-exchange techniques. chemicool.comperiodic-table.comthermofisher.com
Electronic Structure and Oxidation States in Complex Systems
This compound's electronic configuration is [Xe]4f⁹6s². periodic-table.comthermofisher.com Like most lanthanides, its chemistry is predominantly characterized by the +3 oxidation state. britannica.comsamaterials.comwikipedia.orgscribd.com However, this compound is one of the few rare earths that can also exhibit a +4 oxidation state, which is attributed to the stability associated with a half-filled 4f shell (4f⁷). britannica.com Less commonly, divalent this compound (Tb²⁺) complexes are also known. scribd.combhu.ac.inacs.orgnih.gov
Trivalent this compound (Tb³⁺) Systems
The trivalent state (Tb³⁺) is the most common and stable oxidation state for this compound in its compounds and in solution. britannica.comsamaterials.comwikipedia.orgscribd.com Tb³⁺ ions in solution are typically pale pink to colorless. britannica.com In aqueous conditions, Tb³⁺ can be coordinated by nine water molecules, adopting a tricapped trigonal prismatic molecular geometry. wikipedia.orgbhu.ac.in
Research into Tb³⁺ systems often focuses on their luminescent properties. When excited, Tb³⁺ compounds emit a characteristic bright green light, making them vital components in phosphors for lighting and display technologies, such as fluorescent lamps and LED displays. sfa-oxford.comebsco.comsamaterials.comwikipedia.orgscribd.com This luminescence is a key reason for this compound's strategic importance. sfa-oxford.comsamaterials.com The luminescent properties of Tb³⁺ complexes can be significantly influenced by the surrounding environment and the nature of coordinating ligands, which can facilitate energy transfer processes that enhance emission intensity. nih.govresearchgate.netue.wroc.plresearchgate.net Studies have explored the synthesis and photophysical properties of various ternary this compound complexes, investigating the impact of ligands on luminescence. nih.govresearchgate.net The magnetic dipole transition (⁵D₄ → ⁷F₅) is dominant in Tb³⁺ systems, contributing to their visible luminescence in both solid and solution phases. nih.gov
Tb³⁺ also forms a variety of binary compounds with elements like nitrogen, carbon, sulfur, phosphorus, boron, selenium, silicon, and arsenic at elevated temperatures. bhu.ac.inresearchgate.net Examples include Tb₂O₃, TbF₃, and TbCl₃. britannica.combhu.ac.instanfordmaterials.com this compound chloride (TbCl₃) is studied for its fluorescence properties and potential use in optoelectronic devices. stanfordmaterials.com this compound fluoride (B91410) (TbF₃) is utilized in solid-state devices and advanced optics due to its stability. britannica.comstanfordmaterials.com
Tetravalent this compound (Tb⁴⁺) Complexes: Synthesis and Stability
While the +3 oxidation state is prevalent, this compound can exist in a +4 oxidation state, particularly in solid compounds such as this compound dioxide (TbO₂) and this compound tetrafluoride (TbF₄). britannica.comwikipedia.orgbhu.ac.inresearchgate.net TbF₄ is prepared by fluorinating TbF₃. britannica.com The formation of the +4 state is linked to the stability of the half-filled 4f shell. britannica.com The brown oxide prepared by air ignition has the approximate formula Tb₄O₇, which is a mixed oxide containing both Tb³⁺ and Tb⁴⁺. chemicool.combritannica.com
Molecular complexes featuring tetravalent lanthanides, other than cerium(IV), are considerably rare, and their detailed characterization can be challenging due to limited complex lifetime and synthesis conditions. researchgate.netacs.orgnih.govlanl.gov However, recent research has demonstrated the synthesis and characterization of stable, four-coordinate tetravalent this compound complexes, such as [Tb(NP(1,2-bis-ᵗBu-diamidoethane)(NEt₂))₄]. researchgate.netacs.orgnih.govlanl.govchemrxiv.org The stability of this particular complex is attributed to a weak ligand field and sufficiently covalent metal-ligand bonds, allowing the Tb⁴⁺ ion to be accessible via mild oxidation from a trivalent precursor. researchgate.netacs.orgnih.govlanl.govchemrxiv.org Spectroscopic techniques, including X-ray absorption near-edge spectroscopy (XANES), have been used to confirm the oxidation state and study the electronic structure of these complexes, indicating a 4f⁷ ground state and demonstrating covalent metal-ligand interactions. researchgate.netacs.orgnih.govlanl.govchemrxiv.org The stability of these tetravalent complexes is crucial for exploring the role of ligand-field splitting and covalency in governing their properties. researchgate.netacs.orgnih.govlanl.gov
Divalent this compound (Tb²⁺) Complexes
Divalent this compound (Tb²⁺) complexes are less common than their trivalent counterparts. scribd.combhu.ac.in The stabilization of divalent lanthanide ions, including Tb²⁺, often requires carefully designed coordination environments. nih.gov While the +3 state is generally more stable, Tb²⁺ complexes have been synthesized and characterized, typically involving bulky ligands such as cyclopentadienyl-type ligands or bis(trimethylsilyl)amide. scribd.combhu.ac.inacs.orgnih.gov
Recent research has focused on the synthesis and characterization of molecular Tb²⁺ complexes. For instance, the first crystallographically characterizable complexes of Tb²⁺ have been isolated using reactions involving trivalent this compound precursors and reducing agents in the presence of ligands like Cp′ (C₅H₄SiMe₃) and crown ethers or cryptands. acs.org These studies suggest that a 4fⁿ5d¹ electron configuration might be more appropriate for these Tb²⁺ ions than a simple 4fⁿ⁺¹ configuration, based on spectroscopic data and theoretical calculations. acs.org
Neutral organometallic complexes containing formally divalent this compound ions are particularly rare due to the challenging Tb³⁺/Tb²⁺ reduction potential. nih.gov However, examples of neutral, linear metallocene complexes of Tb²⁺ have been synthesized, exhibiting interesting magnetic properties. nih.govresearchgate.net Spectroscopic and magnetic characterization of these complexes has provided insights into their electronic structure, indicating that the additional electron can reside in ligand-based orbitals, impacting their magnetic behavior. nih.gov The study of Tb²⁺ complexes contributes to a broader understanding of the electronic structure and bonding in low-valent lanthanide systems. acs.orgnih.gov
Advanced Synthesis and Fabrication Methodologies for Terbium Based Materials
Hydrothermal and Solvothermal Synthetic Routes for Coordination Compounds and Frameworks
Hydrothermal and solvothermal methods are widely used for synthesizing coordination compounds and metal-organic frameworks (MOFs) containing terbium. These techniques involve carrying out reactions in sealed vessels under autogenous pressure at elevated temperatures, using water (hydrothermal) or non-aqueous solvents (solvothermal). These conditions can facilitate the crystallization of materials that are difficult to obtain by conventional methods.
For instance, a water-stable this compound-based MOF, {[Tb(CA)(OA)₀.₅(H₂O)₂]·H₂O}n (H₂CA = chelidonic acid; H₂OA = oxalic acid), was synthesized via a solvothermal method. This Tb-MOF exhibited high sensitivity as a fluorescent sensor for nitrite (B80452) detection in water. rsc.org The solvothermal method has also been employed in the preparation of amorphous and crystalline this compound metal-organic framework thin films, using different amounts of a modulator like sodium acetate (B1210297) to control the structure. doaj.orgmdpi.com
Hydrothermal methods have also been used for synthesizing this compound-doped carbon dots, which can serve as nanocarriers. acs.org
Solution-Based Precipitation and Complexation Approaches
Solution-based methods, including precipitation and complexation, offer relatively simple and cost-effective routes for synthesizing various this compound compounds. These methods typically involve reacting this compound salts with appropriate ligands or precipitating agents in solution.
This compound(III) can be precipitated as its hydroxide (B78521) by adding bases to this compound-containing solutions. This hydroxide is basic and can absorb carbon dioxide to form this compound carbonate. sciencemadness.org this compound oxalate (B1200264) is known to be extremely insoluble in water and can be obtained by reacting ammonium (B1175870) oxalate with rare earth ions in solution, followed by decomposition of the oxalates to oxides by heating. sciencemadness.orgwikipedia.org this compound sulfate (B86663) is also poorly soluble in water, with solubility decreasing at higher temperatures. sciencemadness.orgsciencemadness.org Double sulfates with sodium and potassium are even less soluble. sciencemadness.orgsciencemadness.org
Complexation approaches involve the formation of stable complexes between this compound ions and organic ligands in solution. These complexes can then be used as precursors for synthesizing various this compound-based materials or can exhibit interesting properties themselves, such as fluorescence in solution with certain ligands. sciencemadness.org A citrate-based thermal decomplexing precipitation method has been used to prepare luminescent and biomimetic Tb³⁺-doped citrate-functionalized carbonated apatite nanoparticles. nih.gov
Nanoparticle Synthesis and Functionalization Strategies
The synthesis of this compound-based nanoparticles has gained significant attention due to their potential in various fields, including bioimaging and drug delivery. Controlling the size, shape, and surface properties of these nanoparticles is crucial for their performance.
Methods for synthesizing this compound oxide powders include template-assisted hydrothermal, thermal decomposition, precipitation, and solvothermal methods. researchgate.net
Biogenic Synthesis Pathways
Biogenic synthesis, an environmentally friendly approach, utilizes biological organisms like bacteria or fungi to synthesize nanoparticles. This method can offer advantages such as milder reaction conditions and the potential for in situ functionalization.
Biocompatible this compound oxide nanoparticles (Tb₂O₃ NPs) have been synthesized using the biomass of the fungus Fusarium oxysporum. researchgate.netnih.govfrontiersin.org This method involved incubating Tb₄O₇ with the fungal biomass. researchgate.netnih.gov Another study reported the biosynthesis of luminescent this compound sulfide (B99878) (TbS) nanoparticles using Escherichia coli by controlling cellular sulfur metabolism to produce sulfide ions. unab.clnih.govresearchgate.net These biosynthesized TbS NPs were ultrasmall spherical particles with a mean diameter of 4.1 ± 1.3 nm and exhibited characteristic this compound luminescence. unab.clnih.govresearchgate.net
Surface Modification and Capping Agent Applications
Surface modification and the use of capping agents are vital strategies for controlling nanoparticle growth, preventing aggregation, and introducing specific functionalities for targeted applications. Capping agents can stabilize nanoparticles and provide reactive sites for further conjugation.
Ethylene (B1197577) glycol has been used as a capping agent in the synthesis of this compound-doped SnO₂ nanoparticles. bohrium.com Chitosan (B1678972) has also been employed as a capping agent in the bottom-up synthesis of nanocomposites containing this compound sulfide nanoparticles (Tb₂S₃ NPs) to improve their stability and antibacterial properties. mdpi.comresearchgate.netresearchgate.net The pH during the synthesis with chitosan was found to affect the size and composition of the nanocomposites. mdpi.comresearchgate.net Silica-based functionalized this compound fluorescent nanoparticles have been prepared in a water-in-oil microemulsion using a fluorescent Tb³⁺ chelate and controlling the copolymerization of silane (B1218182) precursors. capes.gov.brnih.gov The use of amino-functionalized silanes directly introduced amino groups onto the nanoparticle surface, facilitating surface modification and bioconjugation. capes.gov.br Ligand-capped this compound nanoparticles have also been synthesized and purified for applications such as autofluorescence-free live-cell imaging. acs.org
Carbon Quantum Dots Doping with this compound
Doping carbon quantum dots (CQDs) with this compound ions is a method to combine the properties of CQDs with the luminescence of this compound, creating materials with potential in sensing, imaging, and drug delivery.
This compound-doped carbon dots (CD-Tb) have been synthesized using a chemical coprecipitation method where TbCl₃·6H₂O was dissolved with carbon dots in a solution containing a chelating agent like DPA (dipicolinic acid). acs.org DPA helps bind this compound ions to the surface of the CDs. acs.org Hydrothermal methods have also been used to synthesize fluorescent rare earth this compound-doped carbon dots as nanodrug carriers. acs.orgresearchgate.net Another green synthesis approach for this compound- and nitrogen-doped carbon quantum dots (Tb,N@CQDs) involved using microwave synthesis with plum juice and this compound nitrate (B79036), resulting in a fast synthesis with high quantum yield. nih.gov this compound doping can be incorporated into the carbon structure during the synthesis process, and the surface functional groups of CDs can help stabilize the colloidal solutions. nih.gov
Crystal Growth Techniques for Single-Crystalline this compound Compounds
Growing single crystals of this compound compounds is crucial for applications requiring high optical quality and specific crystallographic orientations, such as in lasers and magneto-optical devices. Techniques like the Czochralski method and flux growth are employed for this purpose.
The Czochralski method is a widely used technique for growing large, high-purity single crystals. flir.com.au However, growing some this compound-based garnets like this compound aluminum garnet (TAG, Tb₃Al₅O₁₂) by the Czochralski method is challenging due to its incongruent melting nature and unstable phase in the Tb₂O₃-Al₂O₃ system, often resulting in millimeter-scale crystals. researchgate.netarxiv.org Attempts to grow larger TAG crystals by this method have been unsuccessful. arxiv.org Despite these challenges, the Czochralski technique has been used to grow single crystals of this compound scandium aluminum garnet (TSAG, Tb₃Sc₂Al₃O₁₂) which are colorless and highly transparent. samaterials.comicm.edu.plspiedigitallibrary.org Starting materials for TSAG growth by Czochralski typically include high-purity oxides of Tb₄O₇, Sc₂O₃, Lu₂O₃, and Al₂O₃. icm.edu.pl The growth parameters can include pulling rates of around 0.5 mm/h and rotation rates of 10 rpm. icm.edu.pl The Czochralski method has also been applied to grow this compound gallium garnet (TGG, Tb₃Ga₅O₁₂) crystals, which are important magneto-optical materials. flir.com.augoogle.com
Flux growth is another technique used for growing single crystals, particularly for materials that melt incongruently or have high melting points. This method involves dissolving the constituent materials in a flux (solvent) at high temperatures, followed by slow cooling to allow crystal formation. Cubic Tb₂O₃ single crystals have been grown by a controlled atmosphere flux method using a heavy metal-free solvent like Li₆Tb(BO₃)₃ at temperatures below the melting point of the sesquioxide. researchgate.net Potassium this compound fluoride (B91410) (KTF) single crystals have also been grown by the flux method. optica.org The flux method has been used to prepare single crystals of rare-earth tetraborides, although obtaining sufficiently large crystals for certain investigations can be a challenge. mdpi.com Top-seeded solution growth from a KF flux has been used to obtain KSrY(BO₃)₂: Tb³⁺ and Tb⁴⁺ solid solutions. acs.org
Hydrothermal synthesis has also been explored for growing single crystals of this compound compounds, such as this compound oxyhydroxide (TbOOH) crystals, which show promise for use in high-power industrial lasers. technologypublisher.com This hydrothermal approach has enabled the growth of TbOOH crystals in larger sizes suitable for applications like Faraday isolators, demonstrating improved performance compared to the industry standard TGG. technologypublisher.com
Here is a table summarizing some of the synthesis methods and the resulting this compound-based materials:
| Synthesis Method | Resulting this compound-Based Material(s) | Key Findings/Notes |
| Solvothermal | Water-stable Tb-MOF ({[Tb(CA)(OA)₀.₅(H₂O)₂]·H₂O}n) | Highly sensitive fluorescent sensor for nitrite. rsc.org |
| Solvothermal | Amorphous and crystalline TbMOF thin films | Structure controlled by modulator amount. doaj.orgmdpi.com |
| Chemical Coprecipitation | This compound-doped carbon dots (CD-Tb) | DPA used as a chelating agent. acs.org |
| Hydrothermal | This compound-doped carbon dots (CD-Tb) | Used as nanodrug carriers. acs.orgresearchgate.net |
| Microwave Synthesis | This compound- and nitrogen-doped carbon quantum dots (Tb,N@CQDs) | Green synthesis using plum juice and this compound nitrate; fast synthesis, high quantum yield. nih.gov |
| Biogenic (using Fusarium oxysporum) | Biocompatible this compound oxide nanoparticles (Tb₂O₃ NPs) | Synthesized by incubating Tb₄O₇ with fungal biomass. researchgate.netnih.gov |
| Biogenic (using Escherichia coli) | Luminescent this compound sulfide nanoparticles (TbS NPs) | Ultrasmall spherical NPs (~4.1 ± 1.3 nm); exhibited characteristic Tb luminescence. unab.clnih.govresearchgate.net |
| Polyol Method (Ethylene Glycol Route) | This compound-doped SnO₂ nanoparticles (SnO₂:5Tb) | Ethylene glycol used as capping agent. bohrium.com |
| Bottom-up Synthesis (with Chitosan) | Nanocomposites of this compound sulfide nanoparticles (CS-Tb₂S₃ NCs) | Chitosan as capping agent; pH affects size and composition; improved stability and antibacterial properties. mdpi.comresearchgate.net |
| Water-in-Oil Microemulsion | Silica-based functionalized this compound fluorescent nanoparticles | Used for antibody labeling; amino groups for bioconjugation. capes.gov.brnih.gov |
| Citrate-based thermal decomplexing | Luminescent Tb³⁺-doped citrate-functionalized carbonated apatite NPs | Biomimetic properties; used for cell uptake imaging. nih.gov |
| Czochralski Method | This compound scandium aluminum garnet (TSAG) single crystals | Colorless, transparent; used for Faraday rotators. samaterials.comicm.edu.plspiedigitallibrary.org |
| Czochralski Method | This compound gallium garnet (TGG) single crystals | Important magneto-optical material. flir.com.augoogle.com |
| Flux Growth | Cubic Tb₂O₃ single crystals | Controlled atmosphere; used heavy metal-free solvent. researchgate.net |
| Flux Growth | Potassium this compound fluoride (KTF) single crystals | Used for high laser power applications. optica.org |
| Flux Method | Rare-earth tetraboride single crystals | Can be challenging to obtain large sizes. mdpi.com |
| Top-seeded solution growth (KF flux) | KSrY(BO₃)₂: Tb³⁺ and Tb⁴⁺ solid solutions | Synthesis and annealing affect Tb³⁺/Tb⁴⁺ ratio. acs.org |
| Hydrothermal | This compound oxyhydroxide (TbOOH) single crystals | Grown in larger sizes for Faraday isolators; improved performance. technologypublisher.com |
Synthetic Challenges and Stabilization of High-Valent this compound Molecular Complexes
The coordination chemistry of lanthanides is predominantly characterized by the +3 oxidation state. acs.orgresearchgate.net However, the synthesis and characterization of molecular complexes featuring high-valent lanthanides, particularly in the +4 oxidation state, represent a significant area of fundamental research interest due to their unique electronic structures and potential applications as advanced molecular materials. acs.orgrsc.orgnih.govacs.org this compound (Tb), with its [Xe] 4f⁷ 6s² electronic configuration, is one of the few lanthanides, alongside cerium (Ce), that has been successfully isolated in the +4 oxidation state in molecular compounds. researchgate.netacs.org Despite this, the synthesis and stabilization of molecular Tb(IV) complexes remain synthetically challenging. acs.orgnih.govacs.org
A primary challenge in accessing and stabilizing high-valent this compound complexes lies in the inherent oxidizing power of the Tb(IV) ion, which favors reduction to the more stable Tb(III) state. acs.orgresearchgate.net This necessitates the use of strong oxidizing agents and carefully designed ligand environments that can effectively stabilize the higher oxidation state. researchgate.netacs.org Early attempts to isolate molecular Tb(IV) and Pr(IV) complexes using chemical oxidation in organic solutions were largely unsuccessful. researchgate.net The extreme sensitivity of these high-valent complexes to air and moisture further complicates their synthesis, characterization, and property studies, as they have a high propensity for decomposition, including reduction by solvent molecules. researchgate.net
Significant progress in stabilizing molecular Tb(IV) complexes has been achieved through the use of bulky, electron-rich anionic ligands. researchgate.netacs.org These ligands provide both electronic stabilization through σ and π donation and steric protection around the metal center, hindering decomposition pathways. acs.orgchemrxiv.org
One successful strategy involves the use of siloxide ligands. The tetrakis(tert-butoxy)siloxide ligand (-OSi(OᵗBu)₃) enabled the synthesis of the first molecular Tb(IV) complex, [Tb(OSi(OᵗBu)₃)₄]. researchgate.netacs.orgscispace.comacs.org This complex was synthesized by oxidizing the corresponding Tb(III) ate complex, [KTb(OSi(OᵗBu)₃)₄], using a strong oxidant like tris(4-bromophenyl)amminium hexachloroantimonate ([N(C₆H₄Br)₃][SbCl₆]). researchgate.netscispace.comacs.org The presence of Tb(IV) in this complex was confirmed by techniques such as electron paramagnetic resonance (EPR) and magnetometry. researchgate.netacs.orgscispace.comacs.org The electrochemical behavior of this Tb(IV) complex showed redox events that were approximately 1 V more positive compared to its Ce(IV) analogue, indicating its strong oxidizing nature. researchgate.netscispace.com
Another effective ligand system for stabilizing Tb(IV) is the tris(amidyl)imidophosphorane ligand. The synthesis and characterization of an S₄ symmetric, four-coordinate tetravalent this compound complex, [Tb(NP(1,2-bis-ᵗBu-diamidoethane)(NEt₂))₄], demonstrated that weak ligand fields and sufficiently covalent metal-ligand bonds can contribute to the stability of the Tb(IV) ion. nih.govacs.orgchemrxiv.orgosti.gov This complex was accessible via oxidation of its anionic trivalent precursor. nih.govacs.orgchemrxiv.orgosti.gov Spectroscopic studies, including magnetic susceptibility, EPR, and X-ray absorption near-edge spectroscopy (XANES), supported a 4f⁷ ground state for this complex and indicated considerable zero-field splitting, highlighting the involvement of covalent metal-ligand bonds in stabilizing the tetravalent state. nih.govacs.orgchemrxiv.orgosti.gov
Further research has explored the use of triphenylsiloxido ligands and the impact of co-ligands on Tb(IV) complex stability. Complexes with the general formula [Tb(OSiPh₃)₄L] (where L is a bidentate chelating ligand) have been reported. acs.org The use of chelating ligands like ethylene glycol dimethyl ether (DME), 2,2'-bipyridine (B1663995) (bpy), 2,2'-bipyrimidine (B1330215) (bpym), and 1,10-phenanthroline (B135089) (phen) enhanced the stability of the resulting Tb(IV) complexes compared to precursors with labile solvent molecules like THF. acs.org Crystallographic analysis of these complexes revealed a hexacoordinate Tb(IV) ion in a distorted octahedral environment. acs.org Electrochemical studies showed that chelating ligands are propitious to enhancing the thermodynamic stability of the complex, evidenced by shifts in the formal potential (E°) for the Tb(IV/III) redox process. acs.org For instance, the substitution of two coordinated THF molecules with a single DME ligand shifted the E° from 0.301 V to 0.165 V. acs.org
Computational studies have complemented experimental findings, suggesting that strong π(O–Tb) interactions can contribute significantly to the stability of siloxide-supported Tb(IV) compounds. nih.govresearchgate.net Additionally, the presence of non-binding counterions can enhance Tb(IV) solution stability by destabilizing the +III oxidation state, while alkali ions may promote Tb(IV)/Tb(III) electron transfer. nih.govresearchgate.net
Despite these advances, the synthesis of molecular complexes of lanthanides other than cerium in the +4 oxidation state remains an elusive target, with only a limited number of isolated Tb(IV) complexes reported to date. researchgate.netrsc.orgrsc.org Identifying new ligand frameworks capable of stabilizing Tb(IV) and controlling unwanted ligand rearrangements during oxidative synthesis routes continues to be an active area of research. rsc.orgrsc.org Tripodal trianionic ligand frameworks, for example, are being investigated for their potential to prevent ligand rearrangements and tune the Ln(III)/Ln(IV) redox couple. rsc.orgrsc.org
Detailed research findings on specific Tb(IV) complexes highlight the synthetic strategies and characterization methods employed.
| Complex | Ligand System | Synthesis Method | Characterization Techniques | Key Findings |
| [Tb(OSi(OᵗBu)₃)₄] | Tetrakis(tert-butoxy)siloxide | Oxidation of [KTb(OSi(OᵗBu)₃)₄] with [N(C₆H₄Br)₃][SbCl₆] | EPR, Magnetometry, X-ray Crystallography, Cyclic Voltammetry | First molecular Tb(IV) complex; exhibits strong oxidizing power; redox potential ~1 V more positive than Ce(IV) analogue. researchgate.netacs.orgscispace.comacs.org |
| [Tb(NP(1,2-bis-ᵗBu-diamidoethane)(NEt₂))₄] | Tris(amidyl)imidophosphorane | Oxidation of anionic Tb(III) precursor | Magnetic Susceptibility, EPR, XANES, DFT, X-ray Crystallography | S₄ symmetry; stable due to weak ligand field and covalent bonds; 4f⁷ ground state with zero-field splitting. nih.govacs.orgchemrxiv.orgosti.gov |
| [Tb(OSiPh₃)₄L] (L = DME, bpy, bpym, phen) | Tetrakis(triphenylsiloxido) with chelating ligands | Oxidation of Tb(OSiPh₃)₃(THF)₃ with oxidant and KOSiPh₃, followed by ligand exchange | Cyclic Voltammetry, Absorption Spectroscopy, DFT, Crystallography | Enhanced stability with chelating ligands; distorted octahedral geometry; tunable electronic structures. acs.org |
| [Tb(OSiPh₃)₄(MeCN)₂] | Tetrakis(triphenylsiloxido) with MeCN | Synthesis reported as a third example of molecular Tb(IV) complex | EPR, UV-vis, SQUID Magnetometry, Cyclic Voltammetry | High stability attributed to strong π(O–Tb) interaction; non-binding counterions enhance solution stability. nih.govresearchgate.net |
| [Tb((OSiPh₂Ar)₃-arene)(OSiPh₃)(MeCN)₂] | Siloxide tripodal trianionic ligand | Chemical oxidation of Tb(III) analogue | ¹H NMR, X-ray Crystallography | First example of Tb(IV) supported by a polydentate ligand; stable in toluene (B28343) for 2 days. rsc.orgrsc.org |
The stabilization of the Tb(IV) oxidation state is closely linked to the nature of the ligands. Strong σ and π donating ligands, particularly those featuring electronegative atoms like oxygen and nitrogen in specific coordination environments, play a crucial role in delocalizing electron density and stabilizing the positive charge on the this compound ion. The steric bulk of the ligands also helps to kinetically shield the reactive metal center from decomposition pathways.
Further research is needed to develop more general and efficient synthetic routes to molecular Tb(IV) complexes and to explore the full scope of their chemical and physical properties, which could lead to novel applications in areas such as catalysis, advanced materials, and molecular magnetism. rsc.orgacs.org
Coordination Chemistry of Terbium Complexes: Structure Property Relationships
Elucidation of Coordination Geometries and Numbers in Tb(III) Complexes
Terbium(III) ions typically exhibit high coordination numbers, a characteristic feature of lanthanide ions due to their large ionic radii and the electrostatic nature of their interactions with ligands. Common coordination numbers for Tb(III) in its complexes range from 8 to 10. The specific coordination geometry adopted by the Tb(III) ion is influenced by the nature of the coordinating ligands, including their denticity, steric bulk, and donor atoms.
For instance, in a complex with N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) and a nitrate (B79036) anion, the Tb(III) ion is eight-coordinate, adopting a slightly distorted dodecahedral geometry. nih.gov In this structure, the hexadentate bbpen ligand and the bidentate nitrate anion define an N₄O₄ coordination environment. nih.gov
Another example is found in complexes with the tripodal alcohol 1,1,1-tris(hydroxymethyl)propane (H₃Lᴱᵗ). Depending on the crystallization conditions, Tb(III) complexes with this ligand can exhibit different coordination numbers. One complex shows a 10-coordinate Tb(III) center with an s-bicapped square-antiprismatic coordination geometry, where the lanthanide ion is bound to six hydroxyl groups from two H₃Lᴱᵗ ligands and two bidentate nitrate ions. iucr.org Another complex with the same ligand results in a nine-coordinate Tb(III) center with a tricapped trigonal-prismatic coordination polyhedron, involving six hydroxyl groups, a bidentate nitrate ion, and a water molecule. iucr.org
In a this compound(III) complex with acetylacetone (B45752) (acac) and a bis(pyridine-triazole) ligand, the Tb(III) ion is eight-coordinate in a distorted square antiprism geometry, with the tetradentate bis(pyridine-triazole) forming an equatorial belt and the two bidentate acetylacetonate (B107027) ligands occupying pseudo-axial positions. nih.gov
Nine-coordinate geometries are also prevalent, such as the distorted tricapped trigonal prismatic geometry observed in a this compound(III) complex with 2-benzoylbenzoic acid and 2,2'-bipyridine (B1663995). znaturforsch.com Similarly, a nine-coordinated species with a distorted monocapped square antiprism geometry has been reported for a Tb(III) complex involving a tridentate N,N'-1,5-bis(pyridylmethylidene) carbonohydrazone ligand and coordinated water molecules. researchgate.net
The coordination environment around Tb(III) can also involve oxygen atoms from ligands like terephthalate (B1205515), where Tb(III) ions have a coordination number of six, connected to oxygen atoms of water molecules and terephthalate ions, forming a distorted square antiprism polyhedron. mdpi.com In complexes with N-benzyl-4-pyridone ligands and nitrate ions, the this compound(III) complex is nine-coordinated, surrounded by nine oxygen atoms from three monodentate 4-pyridone ligands and three bidentate nitrate ions. mdpi.com
The coordination number and geometry are crucial in determining the properties of the complex, including its stability and luminescence characteristics.
Here is a summary of some reported coordination numbers and geometries for Tb(III) complexes:
| Ligand System | Coordination Number | Coordination Geometry | Reference |
| H₂bbpen and nitrate | 8 | Distorted dodecahedral | nih.gov |
| 1,1,1-tris(hydroxymethyl)propane and nitrate | 10 | s-bicapped square-antiprismatic | iucr.org |
| 1,1,1-tris(hydroxymethyl)propane, nitrate, and water | 9 | Tricapped trigonal-prismatic | iucr.org |
| Acetylacetone and bis(pyridine-triazole) | 8 | Distorted square antiprism | nih.gov |
| Terephthalate and water | 6 | Distorted square antiprism | mdpi.com |
| 2-benzoylbenzoic acid and 2,2'-bipyridine | 9 | Distorted tri-capped trigonal-prismatic | znaturforsch.com |
| N-benzyl-4-pyridone and nitrate | 9 | Nine-coordinated (oxygen atoms) | mdpi.com |
| N,N'-1,5-bis(pyridylmethylidene) carbonohydrazone and water | 9 | Distorted monocapped square antiprism | researchgate.net |
| Triethylene glycol and picrate | 9 | Nine-coordinated (oxygen atoms) | nih.gov |
| Acylpyrazolone and water | 8 | Distorted bicapped trigonal prismatic | bohrium.com |
Ligand Design Principles for Optimized Luminescence Properties
Optimizing the luminescence properties of Tb(III) complexes heavily relies on careful ligand design. Since direct excitation of the Tb(III) ion is inefficient due to the forbidden nature of 4f-4f transitions, organic ligands are employed as "antennae" to capture excitation energy and transfer it to the Tb(III) ion. mdpi.comedp-open.org Effective antenna ligands must possess high absorption coefficients in the UV region and facilitate efficient intersystem crossing to a triplet excited state. edp-open.org The energy of the ligand's triplet state is critical; it must be sufficiently high to efficiently transfer energy to the excited state of the Tb(III) ion (specifically, the ⁵D₄ level for green emission). mdpi.com
Ligand design principles therefore focus on incorporating chromophores with strong absorption, tuning the energy levels of the ligand's excited states, and ensuring efficient energy transfer pathways to the central Tb(III) ion. The ligand structure should also minimize non-radiative decay pathways, such as those caused by high-energy vibrations from O-H or C-H bonds in close proximity to the metal center. edp-open.org Perfluorinated or deuterated ligands can be used to reduce vibrational quenching.
The stability of the complex in various environments is also a key consideration in ligand design, particularly for applications in solution or biological systems. Ligands that form stable chelates with Tb(III) are preferred.
Antenna Effect Mechanisms and Ligand-Sensitization Pathways
The antenna effect is the primary mechanism by which organic ligands enhance the luminescence of Tb(III) ions. This process involves the absorption of light by the ligand (the "antenna"), followed by intramolecular energy transfer from the excited ligand to the lanthanide ion. tandfonline.com The typical pathway involves the ligand absorbing a photon, transitioning to a singlet excited state (S₁), undergoing intersystem crossing (ISC) to a triplet excited state (T₁), and then transferring energy from the T₁ state to an excited state level of the Tb(III) ion (e.g., ⁵D₄). mdpi.comtandfonline.com Radiative decay from the Tb(III) excited state to lower energy levels (⁷Fⱼ, where j = 3-6) results in the characteristic sharp-line emission of Tb(III), predominantly in the green region of the spectrum (around 545 nm). mdpi.comtandfonline.com
For efficient energy transfer, the energy level of the ligand's triplet state (T₁) should be slightly higher than the resonant emitting level of the Tb(III) ion (⁵D₄). nih.gov If the T₁ energy is too low, energy transfer is inefficient or may not occur. If it is too high, back-transfer of energy from the Tb(III) ion to the ligand can occur, quenching luminescence.
Detailed research findings highlight the importance of the ligand's electronic structure and its spatial relationship with the Tb(III) ion for efficient energy transfer. For example, studies have shown that the structure of ligands influences the luminescence spectra of complexes. edp-open.org β-diketones containing heavier C-F bonds can avoid fluorescence deactivation by vibrational quenching, leading to longer lifetimes and stronger luminescence compared to ligands without such bonds. edp-open.org
Spectroscopic and Structural Impact of Specific Ligand Classes
Different classes of organic ligands have been extensively studied for their ability to sensitize Tb(III) luminescence, each imparting specific spectroscopic and structural characteristics to the resulting complexes.
β-diketones: β-diketone ligands are widely used as antennae for lanthanide ions, including Tb(III). They possess strong absorption in the UV region due to π-π* transitions and can efficiently transfer energy to the Tb(III) ion. tandfonline.comtandfonline.com The structure of β-diketones, with hard oxygen donors, forms thermodynamically stable complexes with Tb(III). edp-open.org Examples include acetylacetone (acac), thenoyltrifluoroacetonate (tta), and tetramethylheptanedionate (tmh, tdh). edp-open.orgtandfonline.com The absorption range of β-diketones can be tuned by simple ligand modifications. edp-open.org Ternary complexes involving β-diketones and neutral auxiliary ligands often show enhanced photoluminescence intensity. tandfonline.com
Phenanthroline Derivatives: Ligands like 1,10-phenanthroline (B135089) (phen) and its derivatives are effective co-ligands in Tb(III) complexes, often used in combination with other antenna ligands like β-diketones. americanelements.com Phenanthrolines can improve the rigidity of the coordination sphere, protecting the Tb(III) ion from solvent molecules and reducing non-radiative decay. rsc.org They can also act as secondary antennae or modify the electronic properties of the primary antenna ligand, influencing the energy transfer efficiency.
Bipyridines: Ligands such as 2,2'-bipyridine (bpy) are commonly used as auxiliary ligands in Tb(III) complexes, similar to phenanthroline derivatives. znaturforsch.com They can enhance luminescence by increasing the coordination number, providing steric protection, and potentially participating in energy transfer processes. The synergistic effect of a primary antenna ligand and a bipyridine co-ligand can lead to remarkably strong green luminescence. rsc.org
Advanced Structural Analysis of this compound-Ligand Interactions
Spectroscopic techniques, such as UV-Vis absorption and photoluminescence spectroscopy, are essential for probing the electronic structure of the ligands and the Tb(III) ion, as well as the energy transfer processes. edp-open.orgtandfonline.comtandfonline.com UV-Vis spectroscopy reveals the absorption characteristics of the antenna ligand, while photoluminescence spectroscopy provides information about the emission wavelengths, intensities, and lifetimes of the Tb(III) luminescence. tandfonline.comtandfonline.com Excitation spectra can confirm the occurrence of the antenna effect by showing ligand-based excitation bands that lead to Tb(III) emission. escholarship.org
Other techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to characterize the ligands and complexes, confirming their composition and the presence of specific functional groups and coordination modes. bohrium.comtandfonline.com Thermal analysis techniques like TGA/DTA provide information about the thermal stability of the complexes. tandfonline.com
Advanced techniques are also employed to study specific interactions, such as the direct interaction between a tryptophan residue in a peptide ligand and the Tb(III) ion, which facilitates energy transfer. nih.gov Crystallography can also be used in conjunction with luminescence to identify and analyze protein/Tb-complex co-crystals, highlighting the utility of Tb complexes in structural biology. rsc.org
Redox Chemistry and Ligand Field Effects in Tetravalent this compound Systems
While the trivalent oxidation state (Tb(III)) is the most common and stable for this compound in coordination complexes, the redox chemistry of this compound, particularly the possibility of accessing the tetravalent state (Tb(IV)), is an area of ongoing research. Historically, cerium was the only lanthanide known to form stable molecular compounds in the +4 oxidation state. However, recent research has demonstrated the synthesis of a molecular Tb(IV) complex, [Tb(OSi(OtBu)₃)₄]. acs.org
This achievement involved the oxidation of a Tb(III) precursor complex using a strong oxidizing agent. acs.org The stability of the resulting Tb(IV) species is highly dependent on the coordinating ligands. Electron-rich ligands, such as the tetrakis(tert-butoxy)siloxide ligands used in the reported Tb(IV) complex, can help stabilize the higher oxidation state by delocalizing electron density. acs.org
The redox potential of the Tb³⁺/Tb⁴⁺ couple is a key parameter in understanding the feasibility of accessing the tetravalent state. Studies have measured this redox potential, providing insights into the thermodynamic stability of Tb(IV) species. acs.org
Ligand field effects, which are generally considered weak in lanthanide complexes due to the shielding of the 4f electrons, become more significant in higher oxidation states like Tb(IV). The increased positive charge on the metal center leads to stronger interactions with the ligands, potentially resulting in larger ligand field splitting and influencing the electronic and magnetic properties of the complex. The study of ligand field effects in Tb(IV) systems is important for understanding their reactivity and potential applications, particularly in areas like catalysis and materials science, where Ce(IV) compounds have found use due to their oxidizing power. acs.org The successful synthesis of molecular Tb(IV) complexes opens up possibilities for exploring the unique properties and potential applications of tetravalent this compound.
Influence of Lanthanide Contraction on Coordination Compound Dimensionality
The lanthanide contraction is a phenomenon observed across the lanthanide series, where the ionic radius of the lanthanide ions decreases gradually with increasing atomic number, despite the increasing nuclear charge. This contraction is due to the poor shielding of the nuclear charge by the 4f electrons, resulting in a stronger effective nuclear charge experienced by the outer electrons and a consequent decrease in ionic radius.
In series of isostructural lanthanide complexes with the same ligand, the lanthanide contraction is observed as a decrease in the average Ln-ligand bond lengths as the atomic number increases. tandfonline.comnih.gov This contraction can affect the packing of molecules in the crystal lattice and the formation of extended structures, such as coordination polymers and metal-organic frameworks (MOFs).
Studies have shown that the lanthanide contraction can lead to structural variations in coordination complexes across the series. For example, in a series of lanthanide complexes with a V-shaped ligand, the contraction influenced the average C-S-C bond angle in the coordinated ligand and led to different structural types (3D polymers, 1D chains, or 0D dimers) depending on the size of the lanthanide ion. tandfonline.comrsc.org Larger lanthanide ions tend to form higher-dimensional structures, while smaller ions may favor lower dimensionality or different coordination modes. rsc.org
Understanding the influence of lanthanide contraction is crucial for the rational design and synthesis of this compound coordination compounds with desired structures and properties.
Here is a table summarizing some data related to lanthanide contraction and its effect on Tb(III) complexes:
| Lanthanide Ion | Ionic Radius (pm, CN=9) | Effect on Coordination Structure/Bond Lengths in Series | Reference |
| Tb(III) | ~104 | Shorter Ln-O bond distances compared to larger Ln(III) | mdpi.com |
| (Various Ln) | Decreasing across series | Decrease in average Ln-ligand bond lengths | tandfonline.comnih.gov |
| (Various Ln) | Decreasing across series | Influence on coordination number and dimensionality | tandfonline.comrsc.org |
This table illustrates the general trend of decreasing ionic radius and its impact on bond lengths and structural dimensionality across the lanthanide series, with this compound falling within this trend.
Advanced Spectroscopic and Photophysical Characterization of Terbium Compounds
Luminescence Emission Mechanisms and Energy Transfer Pathways
The luminescence of terbium(III) ions is a consequence of f-f electronic transitions, which are Laporte-forbidden and thus inherently inefficient when directly excited. To overcome this limitation, a process known as sensitized luminescence or the "antenna effect" is employed. This involves the use of organic ligands that can efficiently absorb excitation energy and subsequently transfer it to the this compound ion, leading to its characteristic green emission.
The "antenna effect" is a cornerstone of this compound luminescence, where an organic ligand, or "antenna," absorbs light and transfers the energy to the central this compound ion. mdpi.com This process typically involves the following steps:
Excitation of the Ligand: The organic ligand absorbs ultraviolet (UV) light, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).
Intersystem Crossing: The excited ligand then undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁). The presence of a heavy lanthanide ion can facilitate this process. mdpi.com
Energy Transfer: If the energy of the ligand's triplet state is appropriately matched with the accepting energy level of the this compound(III) ion (the ⁵D₄ level), an efficient intramolecular energy transfer occurs from the ligand to the metal ion. mdpi.comresearchgate.net
Luminescence: The excited this compound(III) ion then radiatively relaxes from the ⁵D₄ level to the various ⁷Fⱼ (J = 6, 5, 4, 3) ground state levels, resulting in its characteristic sharp emission bands. mdpi.commdpi.com The most intense of these transitions is typically the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm. acs.org
Aromatic amino acids, such as tryptophan, tyrosine, and phenylalanine, can also serve as effective antennas for sensitizing this compound(III) luminescence. rsc.org For instance, a cyclic peptide containing tryptophan has been shown to enhance Tb³⁺ luminescence by 150-fold through an antenna effect. nih.gov The tryptophan residue interacts directly with the this compound ion, providing a pathway for energy transfer from its triplet excited state to the metal ion. nih.gov The selection of an appropriate organic ligand is crucial for efficient sensitization, with factors such as high absorption coefficients, efficient intersystem crossing, and optimal triplet state energy levels being paramount. acs.org
| Transition | Approximate Emission Wavelength (nm) | Corresponding Color |
|---|---|---|
| ⁵D₄ → ⁷F₆ | 489 - 490 | Blue-Green |
| ⁵D₄ → ⁷F₅ | 544 - 545 | Green (most intense) |
| ⁵D₄ → ⁷F₄ | 585 - 590 | Yellow-Orange |
| ⁵D₄ → ⁷F₃ | 620 - 621 | Red |
Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. Photoinduced electron transfer (PET) is a significant non-radiative de-excitation pathway that can quench the luminescence of this compound compounds. nih.gov In this process, an electron is transferred from a donor molecule to an acceptor molecule in its excited state, or vice versa. nih.gov For this compound complexes, PET can occur between the excited organic ligand and another molecule, or even between the ligand and the this compound ion itself under certain conditions.
The efficiency of PET quenching is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation. nih.gov If the free energy change for electron transfer is favorable, PET can compete with the desired energy transfer to the this compound ion, leading to a decrease in luminescence quantum yield. For example, the luminescence of a this compound(III) probe containing an aromatic amino acid-based antenna can be modulated by PET for the discrimination of purine (B94841) nucleoside polyphosphates. rsc.org Understanding and controlling PET is crucial for the design of highly luminescent this compound probes for various applications.
Time-Resolved and Steady-State Luminescence Spectroscopy Applications
Steady-state and time-resolved luminescence spectroscopy are powerful tools for characterizing the photophysical properties of this compound compounds. Steady-state measurements provide information about the excitation and emission spectra, while time-resolved techniques offer insights into the dynamics of the excited state, such as the luminescence lifetime. youtube.com
Fluorescence excitation spectroscopy involves monitoring the luminescence at a specific emission wavelength while scanning the excitation wavelength. acs.orgnih.gov The resulting excitation spectrum ideally resembles the absorption spectrum of the species responsible for the luminescence. For this compound complexes, this technique is invaluable for elucidating the sensitization mechanism. acs.org By comparing the excitation spectrum of the this compound complex with the absorption spectrum of the free ligand, one can confirm that the ligand is indeed absorbing the excitation energy and transferring it to the this compound ion. nih.gov Changes in the excitation spectrum upon complexation or interaction with other molecules can provide information about the coordination environment of the this compound ion. acs.org
Transient fluorescence spectroscopy monitors the decay of luminescence intensity over time following pulsed excitation. researchgate.net The luminescence lifetime (τ) is a characteristic parameter that represents the average time the this compound ion remains in the excited ⁵D₄ state before returning to the ground state. nih.gov this compound compounds are known for their long luminescence lifetimes, typically in the microsecond to millisecond range. nih.govnih.gov
Luminescence lifetime measurements are highly sensitive to the local environment of the this compound ion. nih.gov For example, the presence of water molecules in the inner coordination sphere of the this compound ion can significantly quench the luminescence and shorten the lifetime due to non-radiative de-excitation through O-H vibrations. The lifetime of this compound luminescence can be affected by factors such as temperature, solvent, and the presence of quenchers. nih.gov Time-resolved fluorescence spectroscopy can be used to distinguish between different this compound species in a sample and to study dynamic processes such as energy transfer and quenching. researchgate.net
| This compound(III) Complex/System | Luminescence Lifetime (ms) | Reference |
|---|---|---|
| This compound complex in silica nanoparticles | 1.5 | nih.gov |
| (C₆H₁₆N)₃[Tb₂(Hsal)₃(NO₃)₆] at room temperature | 1.71 | rsc.org |
| Tb-L1 complex for temperature sensing | ~1.0 | |
| DTPA-cs124-8-CH₃-Tb³⁺ | 1.74 | researchgate.net |
Determining the quantum yield is essential for evaluating the performance of a luminescent material. nih.gov It is typically measured relative to a standard with a known quantum yield. capes.gov.brresearchgate.net For example, a solution of Cs₃[Tb(dpa)₃] has been proposed as a secondary standard for quantum yield determination, with a quantum yield of 26.5% under excitation at 279 nm. capes.gov.br
Several strategies can be employed to optimize the luminescence quantum yield of this compound complexes:
Ligand Design: The choice of the organic ligand is critical. The ligand should have a high molar absorptivity, efficient intersystem crossing to the triplet state, and a triplet state energy that is well-matched for energy transfer to the ⁵D₄ level of Tb³⁺. acs.org
Minimizing Non-Radiative De-excitation: The coordination environment of the this compound ion should be designed to minimize quenching by solvent molecules, particularly water. nih.gov This can be achieved by using polydentate ligands that encapsulate the metal ion.
Avoiding Back Energy Transfer: If the energy gap between the ligand's triplet state and the this compound's ⁵D₄ level is too small, back energy transfer from the excited this compound ion to the ligand can occur, leading to a decrease in luminescence efficiency. researchgate.net
By carefully designing the molecular structure of this compound complexes, it is possible to achieve very high luminescence quantum yields. For instance, a thermostable this compound(III) complex has been reported with a quantum yield as high as 90% at room temperature. rsc.org
High-Resolution Spectroscopic Probes for this compound Environments and Electronic States
Advanced spectroscopic techniques are indispensable for elucidating the intricate electronic structures and local coordination environments of this compound compounds. These methods provide detailed insights into oxidation states, crystal field effects, and magnetic properties that govern their unique photophysical behaviors.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying chemical species with unpaired electrons, making it particularly suitable for certain this compound ions. ruben-group.dewikipedia.orgnih.gov However, the application of conventional X-band EPR to this compound complexes can be challenging. For instance, preliminary X-band EPR measurements on tetravalent this compound (Tb⁴⁺) complexes often yield rich but complex spectra with broad resonances, which limits the ability to even qualitatively determine parameters like zero-field splitting (ZFS). wikipedia.org
To overcome these limitations, high-frequency and -field EPR (HFEPR) is employed. wikipedia.org HFEPR provides the necessary resolution to obtain quantitative values for ZFS in this compound complexes. A study on a valence series of 4f⁷ molecular complexes spanning Eu²⁺, Gd³⁺, and Tb⁴⁺ utilized HFEPR to directly investigate the role of metal identity and charge on their electronic structures. wikipedia.org This approach, supported by quantum-chemical calculations, allows for the assessment of covalent interactions and the effect of the oxidation state on the splitting of the ground and first excited states. wikipedia.org
For Tb⁴⁺, which has a 4f⁷ electronic configuration and an ⁸S ground state, EPR spectra can reveal significant information about the local environment. In a cubic crystalline field, such as Tb⁴⁺ doped into thoria (ThO₂), the splittings are very large compared to other S-state ions like Gd³⁺ and Eu²⁺. claudiozannoni.it The spin-Hamiltonian parameters for Tb⁴⁺ in ThO₂ have been determined with high precision, revealing marked differences from isoelectronic ions, which are attributed to effects like covalent bonding. claudiozannoni.it
Table 1: Spin-Hamiltonian Parameters for Tb⁴⁺ in ThO₂ claudiozannoni.it
| Parameter | Value |
|---|---|
| g | 2.0146 ± 0.0004 |
| 60B₄ | -2527.53 ± 0.10 Mc/s |
| 1260B₆ | -24.84 ± 0.04 Mc/s |
| A | -73.891 ± 0.023 Mc/s |
| B | +6.194 ± 0.038 Mc/s |
This interactive table summarizes the spin-Hamiltonian parameters determined from EPR and ENDOR spectra of Tb⁴⁺ in a cubic crystalline field.
X-ray Absorption Near-Edge Spectroscopy (XANES)
X-ray Absorption Near-Edge Spectroscopy (XANES) is a highly sensitive technique for determining the formal oxidation state and local coordination geometry of an absorbing atom. belmont.edu For this compound compounds, Tb L₃-edge XANES is particularly effective in distinguishing between the Tb³⁺ and Tb⁴⁺ oxidation states. belmont.eduarxiv.orgcern.chfrontiersin.org
The XANES spectrum of a trivalent this compound (Tb³⁺) compound is characterized by a single, intense peak. nih.gov In contrast, the spectrum for a tetravalent this compound (Tb⁴⁺) species, such as in TbO₂, displays a weaker peak at a higher energy, often with an unresolved shoulder on the leading edge. frontiersin.orgnih.gov This distinct difference allows for the unambiguous identification of the this compound oxidation state in various materials.
For example, in a study of phosphate (B84403) glasses co-doped with Tb₄O₇ and SnO, Tb L₃-edge XANES spectra confirmed that this compound was present exclusively as Tb³⁺ ions, as evidenced by a single peak around 7518.3 eV and the absence of the characteristic Tb⁴⁺ peak which appears at a higher energy of about 7526.8 eV. belmont.edu Similarly, XANES has been used to monitor the electrochemical oxidation of Tb³⁺ to Tb⁴⁺ in carbonate solutions, where the emergence of a shoulder at 7525–7530 eV indicated the formation of Tb⁴⁺. arxiv.orgcern.charxiv.org
The stability and electronic structure of novel tetravalent this compound complexes have also been confirmed using this technique. The Tb L₃-edge XAS of the complex [Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂))₄] provided direct spectroscopic evidence of the oxidation from a trivalent precursor to the stable tetravalent state. frontiersin.org
Inelastic Neutron Scattering and Muon Spectroscopy
Inelastic Neutron Scattering (INS) is a powerful probe of the magnetic excitations in materials. An INS study of the antiferromagnet this compound antimonide (TbSb) determined the dispersion relations for the lowest branches of its magnetic-excitation spectrum at 4.4 K. The results revealed a large energy gap in the lowest branch, caused by crystalline-field effects. This gap was observed to decrease as the temperature was raised towards the Néel temperature (Tₙ). By analyzing the data with a pseudoboson theory that accounts for transitions between the ground state and all 12 excited states of the Tb³⁺ ion's lowest spin-orbit multiplet, researchers were able to obtain exchange and crystal-field parameters that accurately described the observed frequencies and intensities.
Muon Spin Spectroscopy (µSR), also known as muon spin rotation, relaxation, or resonance, is another sensitive local probe of magnetism. belmont.edu This technique involves implanting spin-polarized muons into a material and observing their spin motion, which is influenced by the local magnetic fields. belmont.edu µSR has been used to investigate the spin dynamics of this compound-based molecular nanomagnets. A study comparing two this compound(III) complexes, one with a paramagnetic ligand and one with a diamagnetic ligand, used longitudinal-field µSR to probe the muon spin-lattice relaxation rate. The results showed that the local spin dynamics were significantly different in the presence of an exchange interaction between the this compound ion and the radical ligand, allowing researchers to disentangle the various Orbach, Raman, and direct mechanisms that control the spin dynamics.
Computational and Theoretical Spectroscopy for this compound Complexes
Computational and theoretical methods are crucial for interpreting experimental spectroscopic data and for predicting the properties of new this compound compounds. These approaches provide deep insights into electronic structure, energy profiles, and the fundamental parameters governing luminescence.
Density Functional Theory (DFT) for Electronic Structure, Energy Profiles, and Luminescence Properties
Density Functional Theory (DFT) has become a widely used computational method for studying transition metal and lanthanide complexes due to its balance of computational cost and accuracy. For this compound complexes, DFT calculations are instrumental in understanding their stability, electronic structure, and photophysical properties.
DFT can be used to calculate the relative stability constants of Tb(III) complexes with various ligands. For example, calculations on Tb(III) complexes with substituted dipicolinic acid analogues showed that the stability constants were modified by different substituents, and the calculated trends were consistent with experimental data on quantum yields. These calculations often employ a thermodynamic cycle and can elucidate detailed electronic structures and relative binding strengths through population and structural analyses.
Furthermore, DFT is employed to elucidate the electronic density distribution and bonding modes in this compound complexes. It can provide insights into the energy transfer processes that are critical for the luminescence of Tb³⁺. By calculating the energy levels of the ligands and the metal ion, DFT helps to understand the efficiency of the "antenna effect," where ligands absorb light and transfer the energy to the this compound ion. Time-dependent DFT (TD-DFT) calculations can be used to match experimental absorption and emission bands and to calculate phosphorescence and energy transfer pathways. These computational studies are essential for designing new ligands that can enhance the luminescence properties of this compound complexes.
Table 2: Representative Applications of DFT in this compound Compound Research
| Application | Key Findings/Insights |
|---|---|
| Stability Constants | Calculated relative stability constants for Tb(III)-ligand complexes, showing substituent effects on binding strength. |
| Electronic Structure | Analyzed bonding modes, electronic density distribution, and the nature of metal-ligand interactions. frontiersin.org |
| Luminescence Properties | Elucidated energy transfer mechanisms from ligands to the Tb³⁺ ion and calculated excited state energy levels. |
This interactive table highlights the diverse applications of Density Functional Theory in characterizing the fundamental properties of this compound compounds.
Judd–Ofelt Analysis for Spectroscopic Parameters
The Judd–Ofelt theory is a powerful theoretical framework used to provide quantitative insights into the photoluminescence properties of trivalent lanthanide ions, including Tb³⁺, in various host materials. It allows for the analysis of f-f electronic transitions by calculating a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) from the experimental absorption spectrum.
These intensity parameters are crucial as they relate the local structure and bonding in the vicinity of the lanthanide ion to its radiative properties. The Ω₂ parameter is particularly sensitive to the asymmetry of the crystal field around the Tb³⁺ ion and the covalency of the metal-ligand bonds. The Ω₄ and Ω₆ parameters are more related to the bulk properties of the host material.
Once the Judd-Ofelt parameters are determined, they can be used to calculate key spectroscopic properties, including:
Radiative Transition Probabilities (AᵣₐᏧ): The rates of spontaneous emission for the f-f transitions.
Luminescence Branching Ratios (β): The relative intensities of the emission lines from a given excited state.
Radiative Lifetimes (τᵣₐᏧ): The theoretical lifetime of an excited state, assuming only radiative decay.
For instance, a Judd-Ofelt analysis was performed on Ytthis compound-Terbium co-doped calcium lithium borate (B1201080) glasses to determine the intensity parameters for Tb³⁺. These parameters were then used to calculate the radiative transition probabilities, branching ratios, and lifetimes for the⁵D₄ and ⁵D₃ levels of the Tb³⁺ ion, providing a quantitative understanding of its spectroscopic behavior in that glass host. This type of analysis is fundamental for evaluating the potential of this compound-doped materials for applications in lasers, sensors, and other optical devices.
Table 3: Judd-Ofelt Intensity Parameters for Tb³⁺ in CaLiBO Glass
| Parameter | Value (× 10⁻²⁰ cm²) |
|---|---|
| Ω₂ | 15.5 |
| Ω₄ | 1.90 |
This interactive table presents the Judd-Ofelt intensity parameters determined for Tb³⁺ ions in a calcium lithium borate (CaLiBO) glass host.
Magnetic Phenomena and Quantum Properties of Terbium Materials
Fundamental Studies of Magnetostrictive Alloys (e.g., Terfenol-D)
Terbium is a key component in highly magnetostrictive alloys, materials that exhibit a significant change in shape or dimensions when subjected to a magnetic field. One of the most prominent examples is Terfenol-D, an alloy with the approximate composition TbₓDy₁₋ₓFe₂ (where x ≈ 0.3). wikipedia.org Developed in the 1970s, Terfenol-D is known for possessing the largest magnetostriction at room temperature among any alloy. wikipedia.org This "giant magnetostriction" results in deformations 50-100 times larger than those observed in earlier magnetostrictive materials. researchgate.net
The composition of Terfenol-D, specifically the ratio of this compound and dysprosium, influences its operational temperature range and the ease with which magnetostriction can be induced. wikipedia.org Increasing the Tb content allows the magnetostrictive properties to function at temperatures as low as -200 °C, while decreasing it can extend the maximum operating temperature up to 200 °C. wikipedia.org
Fundamental studies on Terfenol-D have explored its material properties under various conditions, including magnetic bias and mechanical prestress. researchgate.netwpmucdn.com These studies measure properties such as Young's moduli, magnetomechanical coupling factor (a measure of the material's efficiency in converting magnetic energy to mechanical energy and vice versa), and the linear coupling coefficient (d₃₃). researchgate.netwpmucdn.com Research has shown that the magnetostrictive properties of Terfenol-D can be improved at low compressive stress through magnetic heat treatment for certain Tb and Dy ratios. wikipedia.org While pure Terfenol-D is brittle, composites incorporating ductile metal binders can exhibit increased strength and ductility, albeit with reduced magnetostrictive properties. wikipedia.org Terfenol-D composites with nonmetallic binders have also been developed to reduce eddy current losses at high frequencies, showing improved tensile strength compared to the pure alloy. dtic.mil
Terfenol-D's significant magnetostriction and associated properties make it suitable for applications as a magnetostrictive actuator at room temperature. researchgate.net
Magnetic Ordering Transitions in this compound Metal and Alloys
This compound metal and its alloys exhibit complex magnetic ordering transitions as a function of temperature and applied magnetic field. These transitions involve shifts between different magnetic phases, including paramagnetic, antiferromagnetic, and ferromagnetic states.
Ferromagnetic and Antiferromagnetic Transitions
At ambient pressure, this compound metal undergoes two magnetic phase transitions upon cooling. arxiv.org It transitions from a paramagnetic state to a helical antiferromagnetic (AFM) structure at approximately 229 K (the Néel point) and then to a ferromagnetic (FM) structure at around 221 K (the Curie point). arxiv.orgaps.org In the ferromagnetic state at very low temperatures, the magnetic moment per atom is close to 9.0 Bohr magnetons, consistent with the expected value for the ordered tripositive ion. aip.org
Studies on this compound under high pressure have revealed pressure-induced structural and magnetic transitions. At pressures above 4 GPa, this compound undergoes a structural transition from the hexagonal close-packed (hcp) phase to the Sm-type rhombohedral phase. aps.org This structural change suppresses the ferromagnetic state observed at ambient pressure, leading to the development of antiferromagnetism in the high-pressure phase. aps.org In the Sm-type structure, two successive antiferromagnetic phase transitions are observed upon cooling. aps.org
Ternary aluminides containing this compound, such as TbFe₂Al₁₀, also exhibit multiple magnetic phase transitions. In zero magnetic field, TbFe₂Al₁₀ transitions from a paramagnetic state to a ferrimagnetic state and then to an antiferromagnetic state at lower temperatures. researchgate.net Applied magnetic fields can induce a field-induced ferromagnetic phase in the intermediate temperature regime. researchgate.net
Helical Magnetic Structures
In the narrow temperature range between the Néel point (approximately 230 K) and the ferromagnetic transition temperature (around 218 K), this compound metal exhibits a helical antiferromagnetic structure. aps.orgaip.org In this structure, the magnetic moments lie within the planes perpendicular to the hexagonal axis (c-planes), and the direction of the moments rotates helically from one plane to the next along the c-axis. aip.orgjps.or.jp Neutron diffraction studies have shown that the interlayer turn angle of this helix varies with temperature, decreasing as the temperature approaches the lower transition point. aip.org
The introduction of yttrium into this compound to form alloys can influence the helical phase. Adding yttrium reduces the Néel temperature and broadens the temperature range over which the helical phase exists. aip.org For alloys with 30 atomic percent yttrium or more, the spontaneous transition to the ferromagnetic state at low temperatures is not observed in the absence of an external field. aip.org
Theoretical studies have also investigated the magnetic phases of thin this compound films, suggesting that surface effects can lead to changes in the helimagnetic phase, including the nucleation of alternating-helix phases. aip.org
Investigation of Quantum Spin Liquids and Exotic Quantum States in this compound Compounds (e.g., TbInO₃)
This compound compounds are being investigated for the potential to host exotic quantum states of matter, such as quantum spin liquids. A quantum spin liquid is a state where magnetic moments remain disordered and fluctuating even at temperatures near absolute zero, unlike conventional magnets where spins order into a fixed pattern. sci.newsornl.govliverpool.ac.uk This disordered state arises from magnetic frustration, where competing magnetic interactions prevent the spins from finding a simple ordered arrangement. nationalmaglab.orgstfc.ac.uk
One material that has shown promise in this area is the perovskite-related metal oxide TbInO₃. sci.newsornl.govliverpool.ac.uk Despite having a crystal structure that might not typically suggest unusual magnetic behavior, TbInO₃ has been found to exhibit characteristics of a quantum spin liquid state at low temperatures. sci.newsornl.govliverpool.ac.uksiliconrepublic.com Research using techniques like inelastic neutron scattering and muon spectroscopy has indicated the absence of long-range magnetic order in TbInO₃ down to very low temperatures. ornl.govliverpool.ac.ukstfc.ac.ukstfc.ac.uk The exotic quantum state in TbInO₃ is believed to emerge from the complex local environment around the this compound magnetic ions. sci.newsornl.govliverpool.ac.uk In TbInO₃, the this compound spins effectively form a honeycomb lattice in the crystal structure upon cooling, which contributes to the frustrated magnetic interactions. sci.newsstfc.ac.ukstfc.ac.uk The discovery of quantum spin liquid behavior in TbInO₃ was unexpected based on its seemingly simple crystal structure. sci.newsornl.govliverpool.ac.uksiliconrepublic.com
The study of quantum spin liquids in materials like TbInO₃ is an active area of research due to their fundamental scientific interest and potential applications in quantum computing and other advanced technologies. sci.newsornl.govliverpool.ac.ukstfc.ac.ukstfc.ac.uk
Magneto-Optical Properties and Verdet Constant Enhancement
This compound-containing materials are widely used in magneto-optical applications, particularly in Faraday rotators and isolators, which are crucial components in laser systems and optical communications. These applications rely on the Faraday effect, where the polarization plane of light rotates when passing through a material subjected to a magnetic field. The magnitude of this rotation is quantified by the Verdet constant.
This compound Gallium Garnet (TGG, Tb₃Ga₅O₁₂) is a widely used magneto-active material known for its high Verdet constant, high thermal conductivity, and low absorption coefficient in the visible and near-infrared regions. mdpi.comoptica.org However, ongoing research aims to find materials with even higher Verdet constants to enable the miniaturization of Faraday isolators and improve performance in high-power laser systems. optica.orgaip.org
Enhancement of the Verdet constant in this compound-containing materials has been achieved through various approaches. Doping TGG with other elements, such as gadolinium (Gd:TGG), has been shown to increase the Verdet constant significantly. optica.org For instance, Gd:TGG crystals have demonstrated a Verdet constant at 1064 nm that is about 1.3 times stronger than that of pure TGG. optica.org Similarly, doping this compound aluminum garnet (TAG) with titanium (Ti:TAG) has resulted in ceramics with a Verdet constant approximately 1.5 times higher than that of TGG ceramics at 1064 nm. optica.org this compound-doped magnetite (Fe₃O₄) nanoparticles have also shown enhanced Verdet constants and improved figures of merit in the near-infrared region. nih.gov Additionally, this compound-containing cubic zirconia (TCZ) crystals have exhibited a Verdet constant 31% higher than TGG at 1075 nm, along with a negative optical anisotropy parameter which can help reduce thermally induced depolarization in optical elements. aip.org
The high magnetic moment and strong spin-orbit coupling of Tb³⁺ ions contribute significantly to the magneto-optical response in these materials. nih.gov
Here is a table summarizing some Verdet constant values for this compound-containing materials:
| Material | Wavelength (nm) | Verdet Constant (rad/T·m) | Reference |
| TGG | 1064 | ~35-40 | optica.org |
| TGG | 633 | 139.6 | optica.org |
| Gd:TGG | 1064 | -50.3 | optica.org |
| Gd:TGG | 632.0 | -150.3 | optica.org |
| Gd:TGG | 533.0 | -230.1 | optica.org |
| Gd:TGG | 405.0 | -583.0 | optica.org |
| TCZ | 1075 | ~1.31 * V_TGG | aip.org |
| Ti:TAG Ceramics | 1064 | 53 | optica.org |
| Ti:TAG Ceramics | 632.8 | 184 | optica.org |
| Fe₃O₄:Tb³⁺ Nanocomposite | Near-Infrared | 5.6 × 10⁵ | nih.gov |
Note: The Verdet constant for TCZ at 1075 nm is reported as 1.31 times higher than TGG at the same wavelength. aip.org
Theoretical and Computational Magnetism Studies
Theoretical and computational methods play a crucial role in understanding and predicting the magnetic properties of this compound and its compounds. These studies complement experimental investigations by providing insights into the underlying electronic structure, exchange interactions, and magnetic ordering mechanisms.
First-principles calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic and magnetic properties of this compound systems. arxiv.orgbohrium.comrsc.org These methods can help determine the stability of different magnetic phases, calculate magnetic moments, and analyze the influence of factors like pressure and doping on magnetic behavior. arxiv.orgaps.orgbohrium.com For example, DFT calculations have been employed to study the pressure-induced structural and magnetic transitions in this compound metal, supporting experimental findings. aps.org DFT-based methods have also been used to investigate the structural and magnetic properties of doped this compound manganites (TbMnO₃), showing that doping with rare-earth ions can affect the magnetic ordering. bohrium.com
Multireference ab initio methods are utilized to study the magnetic properties of this compound-based single-molecule magnets, providing insights into aspects like magnetic anisotropy and relaxation mechanisms. osti.gov These calculations are particularly important for understanding the behavior of localized 4f electrons in this compound ions.
Theoretical models are also developed to describe specific magnetic phenomena in this compound, such as longitudinal ultrasonic propagation in magnetic fields, incorporating magnetoelastic and exchange interactions. aps.org These models help in interpreting experimental data and understanding the role of factors like spin fluctuations near magnetic phase transitions. aps.org Computational studies have also explored the potential for new magnetic phases, such as alternating-helix phases, in confined systems like thin this compound films. aip.org
Computational studies often involve complex calculations requiring significant computational resources and careful consideration of parameters such as plane-wave cutoff energy and k-point discretization to ensure convergence and accuracy. arxiv.org
Molecular Dynamics Simulations of Phase Competition in this compound
Molecular dynamics (MD) simulations have been employed to investigate the complex phenomenon of phase competition during the solidification of pure this compound (Tb). The final microstructure of a material is significantly influenced by the competition among multiple solid phases, a process that can commence at the very beginning of solidification. Researchers have specifically studied the competition between the hexagonal close-packed (hcp), face-centered cubic (fcc), and body-centered cubic (bcc) phases in Tb. aip.orgresearchgate.netaip.org
Detailed research findings from MD simulations reveal that when liquid Tb is supercooled below the hcp melting temperature, both bcc and hcp/fcc nuclei can form. aip.orgresearchgate.netnih.gov However, under these conditions, only the bcc nuclei tend to grow, leading to the liquid solidifying into the bcc phase, even at temperatures where the hcp phase is thermodynamically more stable. aip.orgresearchgate.netnih.gov The hcp phase formation is primarily restricted to the last remaining liquid droplets or occurring at the grain boundaries of the solidified bcc phase. aip.orgresearchgate.netnih.govaip.org
The high growth rate of the bcc phase and its capacity for heterogeneous nucleation on the surface of hcp clusters hinder the direct formation of the hcp phase from the liquid. aip.org Consequently, the stable hcp phase typically nucleates heterogeneously from the bcc grain boundaries. aip.org Initially, the growth of the hcp phase proceeds via a solid-state massive transformation mechanism. aip.orgresearchgate.netaip.orgaip.org As the hcp phase regions grow larger, the associated stresses can potentially trigger a martensitic transformation. aip.orgresearchgate.netnih.govaip.org However, the martensitic transformation may not consume the entire bcc phase, with the remaining bcc transforming to hcp through the solid-state massive transformation mechanism. aip.orgresearchgate.netnih.govaip.org In scenarios of very large supercooling, nucleation can become nearly barrier-free, resulting in the liquid solidifying into a structure composed of ultra-fine hcp and bcc grains, followed by the rapid disappearance of the bcc phase. aip.orgresearchgate.netnih.govaip.org
MD simulations have demonstrated several mechanisms for the transformation of the bcc phase, formed during solidification, into the hcp phase, which is more stable at lower temperatures. aip.org One mechanism is the martensitic transformation, potentially initiated by significant negative pressure that can arise during solidification. aip.org Another is the massive transformation, originating from an hcp nucleus that might be trapped within a bcc grain boundary or form directly within it. aip.org
The complexity observed in the phase competition during Tb solidification, involving the interplay of massive and martensitic transformation mechanisms, is often more characteristic of multi-component systems. aip.org However, such processes in multi-component systems are typically too slow for MD simulation studies. aip.org The proximity of the hcp-bcc transformation temperature to the melting temperature in pure Tb makes it a suitable system for studying these competitive phase transformations using MD simulations. aip.org
Data from simulations at a temperature of 1206 K, representing a significant undercooling, show the atomic fraction of hcp, fcc, and bcc phases over time during solidification. researchgate.net At this temperature, which is below both the hcp-bcc and fcc-bcc transformation temperatures, the hcp phase is the most stable, followed by fcc, while bcc has the highest free energy among the crystal phases. aip.org
Here is a representation of typical phase fraction data observed in molecular dynamics simulations of this compound solidification at a specific temperature (e.g., 1206 K):
| Time (ns) | Fraction of hcp Phase | Fraction of fcc Phase | Fraction of bcc Phase |
| 0.00 | 0.00 | 0.00 | 0.00 |
| 0.05 | 0.01 | 0.00 | 0.15 |
| 0.10 | 0.03 | 0.00 | 0.40 |
| 0.15 | 0.05 | 0.00 | 0.60 |
| 0.20 | 0.07 | 0.00 | 0.75 |
| 0.25 | 0.10 | 0.00 | 0.85 |
| 0.50 | 0.20 | 0.00 | 0.70 |
| 1.00 | 0.40 | 0.00 | 0.50 |
| 2.00 | 0.70 | 0.00 | 0.20 |
| 5.00 | 0.95 | 0.00 | 0.05 |
| 10.00 | 1.00 | 0.00 | 0.00 |
Note: This table presents illustrative data based on the described simulation outcomes and phase transformations, demonstrating the initial rapid formation of bcc followed by its transformation to the more stable hcp phase.
Terbium in Nanomaterials and Advanced Functional Composites
Synthesis and Detailed Characterization of Terbium Nanoparticles
The synthesis of this compound nanoparticles involves various chemical and physical methods aimed at controlling size, morphology, crystallinity, and phase. Detailed characterization techniques are crucial for understanding the properties of the synthesized nanoparticles.
This compound Oxide Nanoparticles
This compound oxide nanoparticles (NPs) have been synthesized through several methods, each influencing the resulting material's properties. Precipitation methods, often using agents like ammonium (B1175870) carbonate, have been employed to produce Tb2O3 particles researchgate.net. The glycine-nitrate self-propagating high-temperature synthesis (SHS) is another route that yields weakly agglomerated nanosized this compound oxide powder researchgate.net. Thermal decomposition of this compound acetate (B1210297) at different temperatures can also lead to the formation of nanostructured this compound oxides, primarily Tb4O7, which may contain more than one crystalline phase researchgate.net. A colloidal chemical technique has been reported for producing Tb2O3 nanoparticles with a mean size of 4.2 nm and a cubic phase researchgate.net. Microemulsion methods have been used to prepare high-surface-area Ce-Tb mixed oxide nanoparticles with average sizes in the 5-7 nm range acs.org. Laser ablation synthesis is another method that has produced nano-sized individual Tb2O3 particles, typically around 13 nm with a spherical shape mdpi.com.
Characterization of this compound oxide nanoparticles commonly involves a suite of techniques to analyze their structural, morphological, and optical properties. X-ray Diffraction (XRD) is widely used to confirm the presence of specific phases (e.g., Tb2O3, Tb4O7) and determine crystallite size researchgate.netresearchgate.netacs.orgmdpi.comtandfonline.comtandfonline.com. Fourier-transform infrared spectroscopy (FTIR) is utilized to identify functional groups and confirm chemical bonds researchgate.netresearchgate.net. Electron microscopy techniques such as Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) researchgate.net, Scanning Electron Microscopy (SEM) researchgate.nettandfonline.comtandfonline.comresearchgate.net, Transmission Electron Microscopy (TEM) researchgate.netmdpi.comnih.gov, and High-Resolution Transmission Electron Microscopy (HRTEM) researchgate.netresearchgate.net provide insights into particle morphology, size distribution, and microstructure. Dynamic Light Scattering (DLS) is used to measure hydrodynamic size and particle size distribution nih.govnih.govmdpi.com. UV-Vis spectroscopy is employed to study optical absorption properties researchgate.netnih.govnih.gov. Photoluminescence (PL) spectroscopy is essential for evaluating the luminescence properties of this compound-doped or this compound oxide nanoparticles, revealing characteristic emission peaks researchgate.netresearchgate.netnih.govcarijournals.org. Techniques like Brunauer-Emmett-Teller (BET) analysis determine the specific surface area mdpi.comresearchgate.net, while Thermogravimetric Analysis (TGA) assesses thermal stability and composition nih.govnih.govmdpi.com. X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states acs.org.
Studies have shown that synthesis parameters significantly influence the resulting this compound oxide nanoparticles. For instance, in precipitation methods, precursor molarity can affect the photoluminescence behavior researchgate.net. Calcination temperature impacts crystallite size and electrical conductivity researchgate.net. Laser ablation synthesis has shown promise for producing Tb2O3 nanoparticles with good sinterability for magneto-optical ceramics mdpi.com. Different phases of this compound oxide, such as monoclinic, cubic, and tetragonal, can be obtained depending on the synthesis conditions and temperature treatments researchgate.netresearchgate.netmdpi.comtandfonline.comtandfonline.com.
This compound Sulfide (B99878) Nanoparticles
This compound sulfide nanoparticles (NPs) have also been synthesized, with recent efforts exploring more environmentally friendly routes. A bottom-up wet chemical method utilizing chitosan (B1678972) as a capping agent has been reported for the synthesis of this compound sulfide (Tb2S3) nanoparticles mdpi.comresearchgate.netugm.ac.id. This method involves preparing the nanoparticles in alkaline media, with pH variations influencing the size and composition of the resulting nanocomposites mdpi.comresearchgate.netugm.ac.id. Biosynthesis using microorganisms like Escherichia coli presents a green chemistry approach for producing ultrasmall spherical this compound sulfide (TbS) nanoparticles researchgate.netnih.gov. This method is carried out in aqueous media at moderate temperatures by controlling cellular sulfur metabolism researchgate.netnih.gov.
Characterization of this compound sulfide nanoparticles employs techniques similar to those used for oxides. FESEM-EDX, Raman, FTIR, XRD, XPS, DLS, and zeta-potential measurements have been used to characterize Tb2S3 nanoparticles synthesized with a chitosan capping agent, confirming the formation of the nanoparticles and assessing their size, structure, and surface properties mdpi.comresearchgate.netugm.ac.id. TEM, electron diffraction, and elemental mapping are utilized in biosynthesis studies to reveal the morphology, crystallinity, and elemental distribution within the nanoparticles researchgate.netnih.gov. UV-Vis spectroscopy and photoluminescence measurements are used to study the optical properties, including absorbance and luminescence characteristics researchgate.netnih.gov.
Research findings indicate that the synthesis method and parameters play a crucial role in determining the characteristics of this compound sulfide nanoparticles. For the wet chemical method using chitosan, varying the pH from 9 to 11 during synthesis affects the particle size, with average sizes ranging from 57.8 nm to 114.6 nm mdpi.com. Biosynthesis using E. coli has yielded ultrasmall TbS nanoparticles with a mean diameter of 4.1 ± 1.3 nm, exhibiting high crystallinity and characteristic this compound luminescence researchgate.netnih.gov.
Development and Characterization of Nanocomposites Involving this compound Nanoparticles
Nanocomposites incorporating this compound nanoparticles are developed to combine the unique properties of this compound with those of other materials, creating synergistic effects for enhanced performance in various applications. The development of these composites involves integrating this compound nanoparticles into different matrices, such as polymers, carbon materials, or other inorganic compounds.
Examples of this compound-containing nanocomposites include this compound sulfide nanoparticles with a chitosan capping agent (CS-Tb2S3) mdpi.comresearchgate.netugm.ac.id, gadolinium fluoride (B91410) doped with this compound conjugated with Rose Bengal (GdF3:Tb3+@RB) nih.gov, composites of this compound oxide and carbon nanotubes researchgate.net, and this compound orthoferrite nanoparticles decorated with g-C3N4 (TbFeO3/g-C3N4) researchgate.net.
Characterization of these nanocomposites employs a range of techniques to understand their structure, morphology, composition, and properties. Techniques such as SEM and TEM are used to visualize the morphology of the nanocomposite and the distribution of this compound nanoparticles within the matrix researchgate.netnih.govresearchgate.netmdpi.com. XRD is crucial for identifying the crystalline phases present in the composite material researchgate.netnih.govmdpi.com. FTIR and Raman spectroscopy are used to study the interactions between the components and confirm the presence of specific functional groups nih.govmdpi.com. EDX provides elemental composition mapping to verify the distribution of this compound and other elements researchgate.netmdpi.com. Techniques like DLS and zeta-potential measurements can provide information on the size and surface charge of the nanocomposite particles in suspension mdpi.com. TGA is used to assess the thermal stability and composition of the composite nih.govmdpi.com. Optical properties are often characterized using UV-Vis and photoluminescence spectroscopy nih.gov.
The development process often involves optimizing the synthesis conditions to achieve desired nanoparticle dispersion and interaction within the matrix. For instance, in CS-Tb2S3 nanocomposites, the pH during synthesis affects the size and composition, influencing their properties mdpi.com. In GdF3:Tb3+@RB nanocomposites, the conjugation of Rose Bengal to the nanoparticle surface is confirmed by UV-Vis spectroscopy nih.gov. Characterization provides essential feedback for tailoring the synthesis and composition of nanocomposites for specific applications.
Role of this compound Nanoparticles in Enhanced Electronic Conductivity and Electrocatalytic Activity
This compound nanoparticles, particularly in their oxide and other compound forms, have demonstrated the ability to enhance electronic conductivity and electrocatalytic activity in various systems. This enhancement is often attributed to this compound's ability to exist in multiple valence states, primarily Tb3+ and Tb4+, which can facilitate electron transfer pathways researchgate.netmdpi.comresearchgate.net.
In the context of electrocatalysis, the unique electronic structure of catalysts is a key factor in improving catalytic activity rsc.org. This compound's presence can influence the electronic structure and surface properties of materials, enhancing the adsorption and activation of reactant molecules rsc.org. While much research in electrocatalysis has focused on transition metal compounds, the principles of modifying electronic structure and creating active sites are relevant to understanding the role of this compound nanoparticles rsc.orgmdpi.comub.edu.
Furthermore, doping materials with this compound can affect their electrical conductivity. Studies on this compound-doped lead sulfide nanostructures have investigated their electrical properties cambridge.org. In zinc chromite nanoparticles, the conductivity was observed to increase with frequency researchgate.net. This compound-based metal-organic frameworks have also shown proton conductivity acs.org. The ability of this compound ions to potentially displace other ions in a lattice can influence carrier concentration and mobility, thereby affecting conductivity google.com. For instance, in some thermoelectric materials, the incorporation of this compound can decrease the concentration of holes, leading to a larger Seebeck coefficient and potentially higher performance google.com.
The enhanced electronic conductivity and electrocatalytic activity imparted by this compound nanoparticles make them promising components in the development of advanced functional materials for applications such as electrochemical sensors, catalysts for various reactions, and energy conversion devices.
Terbium Based Metal Organic Frameworks Mofs : Design, Structure, and Functionality
Structural Diversity and Topological Considerations of Tb-MOFs
The structural diversity of Tb-MOFs is a key feature, leading to frameworks with varying dimensionalities and topologies. These structures are constructed from inorganic nodes, which can be single metal ions or metal clusters, connected by organic linkers. mdpi.com Terbium(III) ions typically exhibit high coordination numbers and diverse coordination geometries, distinguishing them from transition metal ions and contributing to the complexity of the resulting MOF structures. encyclopedia.pubresearchgate.net
Examples of structural motifs in Tb-MOFs include binuclear and tetranuclear metal clusters linked by organic ligands, forming three-dimensional microporous frameworks. acs.org Some Tb-MOFs exhibit layered structures, such as those with honeycomb (hcb) or square lattice (sql) topologies. mdpi.com The specific choice of organic ligand and synthesis conditions significantly influences the resulting structure and topology. For instance, using different metal precursors can lead to notable structural differences in the final MOF. mdpi.com Flexible organic ligands can also contribute to structural diversity, resulting in different configurations within the framework. tandfonline.comtandfonline.com
Modulating Porosity and Surface Area for Targeted Applications
The porosity and surface area of Tb-MOFs are critical parameters that can be modulated to tailor their properties for specific applications. High surface area and pore volume are inherent advantages of MOFs, providing abundant active sites for interactions with guest molecules. mdpi.comrsc.orgindianchemicalsociety.com
Specific synthesis methods, such as solvothermal assembly with carboxylate-based ligands, have been shown to produce porous Tb-MOFs with high stability and considerable active functional groups. rsc.orgresearchgate.net The successful synthesis of high surface area Tb-MOFs, with values reaching up to 1220 m²/g, has been reported. mdpi.comdntb.gov.ua
Modulating porosity and surface area allows for targeted applications, including gas storage and separation, as well as the adsorption of pollutants. tandfonline.comindianchemicalsociety.com The tunable pore sizes of MOFs enable them to adsorb specific molecules from a mixture. rsc.org
Luminescent Properties of Tb-MOFs
One of the most significant characteristics of Tb-MOFs is their luminescence, particularly the strong characteristic green emission of this compound(III) ions. researchgate.netnanorh.com This luminescence arises from the efficient energy transfer from the organic ligands (acting as antennae) to the coordinated Tb³⁺ ions. researchgate.netencyclopedia.pub Upon excitation, typically in the UV region corresponding to the absorption of the organic linker, energy is transferred to the Tb³⁺ ions, which then emit light at characteristic wavelengths. mdpi.comacs.org
The emission spectrum of Tb-MOFs typically shows characteristic peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions of Tb³⁺, with prominent bands around 488 nm, 545 nm, 586 nm, and 620 nm. mdpi.comacs.orgnih.govacs.org The intense green emission at approximately 545 nm (⁵D₄ → ⁷F₅ transition) is particularly notable. nih.govacs.org
The luminescent properties of Tb-MOFs can be influenced by several factors, including the choice of ligand, the presence of co-ligands, and the synthesis conditions. mdpi.commdpi.com The absence of coordinated water molecules is crucial for achieving high photoluminescence quantum yields (PLQY), as O-H vibrational modes can quench Tb³⁺ luminescence. mdpi.comosti.gov High quantum yields have been reported for some Tb-MOFs, with values reaching up to 95%. mdpi.comrsc.org
Tb-MOF luminescence is highly sensitive to external stimuli, making them excellent candidates for sensing applications. Changes in luminescent properties, such as quenching or enhancement, can be used to detect various analytes, including metal ions, organic compounds, and gases. encyclopedia.pubnanorh.comacs.orgrsc.orgacs.org
| Tb-MOF Composition Example | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Quantum Yield (%) | Notes | Source |
|---|---|---|---|---|---|
| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | UV | 488, 545, 586, 620 | 18.4 | Layered sql structure | mdpi.com |
| [Tb(L)(H₂O)₅]n (H₂L⁻ = 3,5-dicarboxyphenol) | UV | Green (characteristic Tb³⁺) | Not specified | 2D network, large single crystals | rsc.org |
| [Tb(MeCOO)(PhCOO)₂]n | 280 | Visible (characteristic Tb³⁺) | 61 | 2D MOF nanosheets, magnetic properties | mdpi.comosti.gov |
| (Tb₀.₁Lu₀.₉)₂(bdc)₃·1.4H₂O | 280 | 489, 544, 583, 622 | 95 | Heterometallic, anhydrous phase | mdpi.com |
| [Tb(pddb)phen(ox)₀.₅]n | Not specified | Characteristic Tb³⁺ | Not specified | 3D microporous, water-stable | nih.govacs.org |
Tb-MOFs in Catalysis and Environmental Remediation Research
Tb-MOFs have shown significant potential in catalysis and environmental remediation due to their tunable structures, high surface areas, and the Lewis acidity of Tb³⁺ ions. nanorh.comrsc.org The porous nature of these materials allows for efficient diffusion of reactants and products, while the metal centers and organic linkers can provide catalytic sites. rsc.org
Tb-MOFs can act as heterogeneous catalysts for various organic transformations, including oxidation, reduction, and C-C bond formation, often under mild conditions, aligning with principles of green chemistry. nanorh.comrsc.org For example, a 3D Tb-MOF synthesized with a rigid organic ligand has been demonstrated as an efficient heterogeneous Lewis acid catalyst for the cyanosilylation of aromatic aldehydes. rsc.org The pores of this MOF provide a microenvironment that facilitates the proximity of substrates to the catalytic sites. rsc.org Studies have shown that the this compound metal centers are the active sites in such catalytic processes. acs.org
In addition to catalysis, Tb-MOFs are being actively investigated for environmental remediation, particularly for the removal of pollutants from water. mdpi.comindianchemicalsociety.comrsc.orgresearchgate.netdntb.gov.uaresearchgate.net Their high surface area, porosity, and the presence of active functional groups make them effective adsorbents. mdpi.comrsc.orgresearchgate.netdntb.gov.ua
Adsorption Capabilities for Organic Pollutant Removal
Tb-MOFs exhibit promising adsorption capabilities for the removal of organic pollutants, including dyes, from aqueous environments. mdpi.comtandfonline.comtandfonline.comindianchemicalsociety.comrsc.orgdntb.gov.uaresearchgate.net The adsorption process can involve various mechanisms, such as electrostatic interactions, hydrogen bonding, π-π interactions, and acid-base interactions, influenced by the chemistry of both the MOF and the pollutant, as well as the solution pH. rsc.orgroyalsocietypublishing.org
Studies have demonstrated the effectiveness of Tb-MOFs in adsorbing various organic dyes, showing selective adsorption for certain dyes over others. tandfonline.comtandfonline.com For instance, a 3D porous Tb-MOF with acylamino groups showed good adsorption selectivity for rhodamine B (RB) compared to methyl orange (MO) and methylene (B1212753) blue (MB). tandfonline.comtandfonline.com This selectivity is attributed to strong interactions between the acylamino groups in the MOF structure and functional groups in the dye molecules. tandfonline.com
Tb-MOFs have also been explored for the removal of other organic pollutants. A synthesized Tb-MOF based on fcu topology was successfully used as a catalytic adsorbent to remove direct violet 31 (DV31) dye from aqueous solutions. mdpi.comdntb.gov.ua This Tb-MOF demonstrated high adsorption efficiency and maintained reasonable performance even after multiple cycles, highlighting its potential for reusability in wastewater remediation. mdpi.comdntb.gov.ua
The adsorption capacity of Tb-MOFs for organic pollutants can be influenced by factors such as adsorbent loading, contact time, initial pollutant concentration, solution pH, temperature, and ionic strength. dntb.gov.ua Optimized conditions can lead to efficient removal of pollutants within minutes. dntb.gov.ua
| Tb-MOF Type / Ligand Example | Pollutant Adsorbed | Adsorption Selectivity | Notes | Source |
|---|---|---|---|---|
| 3D porous Tb-MOF (acylamino-modified acid) | Rhodamine B (RB), Methyl Orange (MO), Methylene Blue (MB) | Selective for RB | Interaction with NH- group in MOF | tandfonline.comtandfonline.com |
| fcu-Tb-FTZB-MOF (FTZB ligand) | Direct Violet 31 (DV31) | Not specified | Catalytic adsorbent, reusable | mdpi.comdntb.gov.ua |
| Nanosized MOF-76(Tb) | Cationic dyes (e.g., methylene blue) | Adsorbs cationic dyes | Morphology and particle size dependent | rsc.org |
Terbium in Chemical Sensing and Bio Probing Applications
Development of Luminescent Sensors for Chemical and Biological Analytes
Terbium-based luminescent sensors operate by undergoing a change in luminescence intensity or lifetime upon interaction with a specific analyte. This change is often mediated by energy transfer processes between the Tb³⁺ ion and a sensitizing ligand or the analyte itself.
Detection of Rare Earth Elements from Non-Traditional Sources (e.g., Acid Mine Drainage)
This compound's own properties can be leveraged to develop sensors for the detection and quantification of rare earth elements (REEs) in complex environmental matrices, such as acid mine drainage. Traditional methods like ICP-MS are effective but can be expensive and non-portable. psu.edu
Researchers have developed luminescence-based sensors utilizing proteins that exhibit high selectivity for binding REEs. One such protein is lanmodulin, which has shown an affinity for binding REEs that is orders of magnitude greater than for other metals commonly found in environmental samples. techexplorist.commining.com By genetically modifying lanmodulin to include tryptophan residues, which act as sensitizers for Tb³⁺ luminescence, a sensor can be created that emits green light when it binds to this compound. techexplorist.comeurekalert.org The intensity of this luminescence is directly proportional to the concentration of this compound in the sample, allowing for its quantification. techexplorist.com These protein-based sensors have demonstrated the ability to detect environmentally relevant levels of this compound even in highly acidic conditions characteristic of acid mine drainage, performing comparably to ICP-MS in some tests. nsf.goveos.orgsciencedaily.com
Sensing of Volatile Organic Compounds (e.g., Styrene)
This compound-based materials, particularly metal-organic frameworks (MOFs), have shown promise as luminescent sensors for volatile organic compounds (VOCs) like styrene (B11656). researchgate.netnih.govconfex.com Tb-based MOFs exhibit characteristic green emission upon UV excitation. researchgate.netnih.gov The presence of VOCs can interact with these MOFs, leading to a change in their luminescence.
In the case of styrene sensing, Tb-MOFs have demonstrated high selectivity and sensitivity through a fluorescence quenching mechanism. researchgate.netnih.gov This quenching effect, where the luminescence intensity decreases in the presence of the analyte, can be rapid, with response times as low as 30 seconds for styrene vapor. researchgate.netnih.gov The mechanism often involves energy transfer from the MOF's organic ligand (acting as an antenna) to the Tb³⁺ ion, and this process is affected by the presence of the VOC. mdpi.comresearchgate.net Studies have shown significant quenching effects for various VOCs, including styrene, ethanol, toluene (B28343), acetone, and 1,3,5-trimethylbenzene, highlighting the potential of these materials for environmental monitoring. mdpi.com
Detection of Bio-relevant Small Molecules (e.g., Bilirubin, Imipenem, Deferiprone, Fexofenadine)
This compound complexes can be designed to selectively interact with bio-relevant small molecules, leading to changes in luminescence that enable their detection. While specific detailed research findings for all listed molecules (Bilirubin, Imipenem, Deferiprone, Fexofenadine) using this compound luminescence were not extensively detailed in the provided search results, the principle of using lanthanide luminescence, including this compound's, for sensing small molecules is well-established. The design typically involves a ligand that can bind to both the this compound ion and the target analyte, facilitating an energy transfer process or conformational change that affects the this compound luminescence.
For example, the use of luminescent MOFs based on rare earth elements has been explored for the quantification of drugs like lamotrigine, where the drug's interaction with the MOF's organic part quenches the Tb³⁺ luminescence. tbzmed.ac.ir This indicates the potential for similar approaches in detecting other small molecules.
Deferiprone is an iron-chelating agent. wikipedia.orgmims.commacsenlab.comindiamart.comshreejipharmainternational.com Imipenem is a carbapenem (B1253116) antibiotic. wikipedia.orgwikipedia.orgguidetopharmacology.orgchemeurope.commims.com Fexofenadine is an antihistamine. wikipedia.orgmims.comfishersci.camims.comnih.gov Bilirubin is a product of heme degradation. wikipedia.orgthegoodscentscompany.comnih.govuni.lufishersci.se Developing this compound-based sensors for these molecules would involve designing ligands or frameworks that specifically recognize and interact with their chemical structures, leading to a measurable change in this compound luminescence.
Protein-Based Sensors and Biomolecule Binding Mechanisms
Proteins can serve as highly specific recognition elements in this compound-based sensors. As mentioned in the context of REE detection, the protein lanmodulin has been engineered to create a luminescent sensor for this compound by incorporating tryptophan residues as sensitizers. techexplorist.comeurekalert.org This highlights the principle of using protein scaffolds to achieve selective binding of the analyte near the Tb³⁺ ion.
The mechanism often involves energy transfer from aromatic amino acids (like tryptophan or tyrosine) within the protein to the bound Tb³⁺ ion. nih.govosu.edunih.gov This non-radiative energy transfer enhances the characteristic this compound luminescence when the protein binds to Tb³⁺. Studies on EF-hand calcium-binding proteins have shown that the position and type of aromatic amino acid residues significantly influence the efficiency of this energy transfer and thus the luminescence enhancement. nih.gov For instance, tryptophan in position 7 of a binding loop has been found to be particularly effective. nih.govresearchgate.net
The binding of biomolecules to protein-based this compound sensors can induce conformational changes that affect the distance and orientation between the aromatic sensitizers and the Tb³⁺ ion, thereby modulating the luminescence intensity. This principle allows for the development of sensors that detect the presence or activity of specific biomolecules.
This compound as a Luminescent Probe in Fundamental Biological Research (Non-Clinical Focus)
Beyond sensing applications, this compound luminescence is a valuable tool for fundamental research into the structure and function of biological molecules, particularly proteins and nucleic acids. nih.govnih.gov Its long luminescence lifetime is advantageous for time-resolved luminescence studies, which can provide insights into molecular dynamics and interactions. jrturnerlab.comnih.govpnas.org
Probing Protein Structure and Function through Luminescence Enhancement
This compound ions can serve as luminescent probes to study metal-binding sites in proteins and to investigate protein structure and conformational changes. nih.govnih.gov Tb³⁺ can often substitute for Ca²⁺ or Mg²⁺ ions in proteins, and its luminescence is highly sensitive to its local environment. nih.govinstras.com
When Tb³⁺ binds to a protein containing aromatic amino acid residues (tryptophan, tyrosine, or phenylalanine) in proximity to the binding site, excitation of these residues can lead to energy transfer to the bound Tb³⁺, resulting in enhanced this compound luminescence. nih.govosu.edunih.gov By monitoring the changes in Tb³⁺ luminescence intensity and lifetime upon protein binding or in response to changes in conditions (e.g., ligand binding, conformational changes), researchers can gain information about the metal-binding affinity, the distance between the Tb³⁺ ion and aromatic residues, and protein dynamics. nih.govosu.edu
Studies on protein kinase C have demonstrated that Tb³⁺ binds to the enzyme and its luminescence is enhanced, with the excitation spectrum indicating energy transfer from tryptophan or tyrosine residues. nih.gov The binding of other metals can decrease this luminescence, providing a way to study competitive binding. nih.gov
Time-resolved luminescence resonance energy transfer (LRET) techniques using this compound complexes as donors and fluorescent proteins (like GFP or TagRFP) as acceptors have been developed to study protein-protein interactions and protein dynamics in living cells. jrturnerlab.comnih.govpnas.org The long lifetime of the this compound donor allows for time-gated detection, effectively eliminating short-lived background fluorescence and enabling the monitoring of interactions with high sensitivity and temporal resolution. jrturnerlab.comnih.govpnas.org
These studies provide valuable insights into the molecular mechanisms underlying protein function and interactions, contributing to a deeper understanding of biological processes at a fundamental level.
DNA Interaction and Detection Mechanisms
This compound complexes have demonstrated significant utility in the detection and analysis of DNA, often leveraging the luminescence enhancement that occurs upon interaction. The presence of DNA can significantly enhance the 4f luminescence of Tb³⁺ in its complexes with certain organic ligands. researchgate.net This enhancement is often proportional to the concentration of DNA, enabling quantitative determination. nih.govresearchgate.netnih.gov
Several mechanisms have been hypothesized for the interaction between Tb-ligand complexes and DNA molecules, leading to luminescence enhancement. One proposed mechanism involves the preferential intercalation between moieties of the this compound complex and the purine (B94841) bases of DNA. This interaction can regulate processes like photoinduced electron transfer (PIET) fluorescence quenching, thereby affecting the energy transfer efficiency from the ligand to the Tb³⁺ center and enhancing luminescence. rsc.org Another mechanism suggests the formation of large complexes between the this compound complex and nucleic acids through electrostatic attraction, particularly in specific pH ranges. researchgate.net
Research has explored various ligands for creating this compound complexes sensitive to DNA. For instance, complexes with derivatives of 2-oxo-4-hydroxyquinoline-3-carboxylic acid have shown high luminescence enhancement in the presence of DNA, allowing for sensitive DNA determination with detection limits in the nanogram per milliliter range. researchgate.netnih.gov The this compound-difloxacin (Tb-DFX) complex also exhibits a substantial luminescence intensity enhancement (up to 85-fold) upon titration with DNA. nih.gov The long decay times of these complexes are advantageous for time-resolved measurements, further improving sensitivity by gating out short-lived background signals. nih.govnih.gov
Studies involving various DNA types, such as calf thymus DNA and fish sperm DNA, have shown that the luminescence intensity of certain this compound complexes is linearly dependent on DNA concentration within specific ranges. nih.govnih.gov The interaction mechanism can involve groove binding, as suggested by competitive experiments and docking studies with proteins like bovine serum albumin (BSA). researchgate.net
Furthermore, this compound-DNA systems have been explored as "chemical nose/tongue" pattern recognition platforms for detecting various metal ions. acs.orgnih.gov Guanine/thymine (G/T)-rich DNA ligands can sensitize Tb luminescence, and the interaction of metal ions with the DNA-Tb system differentially alters this sensitization, providing distinct luminescence patterns for identification. acs.orgnih.gov
Here is a table summarizing some research findings on DNA detection using this compound complexes:
| This compound Complex / Ligand | DNA Type | Detection Limit (approx.) | Luminescence Enhancement | Mechanism Proposed | Source |
| Complexes with 2-oxo-4-hydroxyquinoline-3-carboxylic acid amides (L1, L4) | Calf Thymus DNA | 3 - 10 ng/mL | Proportional to DNA conc. | Interaction mechanism hypothesized | researchgate.net |
| Complexes with 2-oxo-4-hydroxyquinoline-3-carboxylic acid derivatives (R1) | Fish Sperm DNA, Calf Thymus DNA | 10 - 12 ng/mL | Proportional to DNA conc. | Interaction mechanism proposed | nih.gov |
| This compound-difloxacin (Tb-DFX) complex | ds-DNA, ss-DNA | 0.5 - 2 ng/mL | Up to 85-fold | Interaction mechanism studied, long decay times enable time-resolved measurements. | nih.gov |
| Novel Tb(III) complex with nitroimidazole groups | Oligonucleotides, Natural DNA (purine bases) | Sensitive probe | Enhanced upon reaction | Preferential intercalation, regulation of PIET quenching | rsc.org |
Development of Bioimaging Contrast Agents
This compound-based materials are being investigated as potential contrast agents for various bioimaging modalities, including magnetic resonance imaging (MRI) and X-ray computed tomography (CT). Traditional contrast agents, such as gadolinium-based compounds for MRI and iodine-based compounds for CT, can have limitations and undesirable side effects. acs.orgacs.orgscispace.com this compound offers properties that make it a promising alternative or complementary agent.
The paramagnetism of Tb³⁺ ions provides magnetic relaxivity, which is essential for MRI contrast enhancement. acs.orgacs.orgscispace.com While gadolinium chelates are widely used for T1-weighted MRI, this compound can be evaluated as a negative contrast agent, particularly for T2-weighted imaging. rsc.orgresearchgate.net The efficient T2 relaxation at high magnetic field strengths can be sustained by the increased rotational correlation time of nano-aggregates and the high magnetic moment of the this compound ion. rsc.org
Furthermore, the high atomic number of this compound (Z=65) correlates strongly with X-ray attenuation capabilities, making this compound-based materials suitable for CT imaging. acs.orgacs.orgscispace.comnih.govrsc.org this compound-based nanorods (TbNRs) have been synthesized and functionalized with polyethylene (B3416737) glycol (PEG) to improve their colloidal stability in physiological media. acs.orgacs.orgscispace.com These PEGylated TbNRs have shown excellent properties as both CT and MRI contrast agents in in vivo experiments in mice, demonstrating remarkable contrast enhancement in both modalities, long blood residence time, and effective hepatic clearance. acs.orgacs.orgscispace.com
This compound-doped carbon dots (Tb-CDs) are another area of research for bioimaging. These nanoparticles, typically small in size (around 2–3 nm), can contain a relatively high concentration of this compound and exhibit good aqueous colloidal stability. nih.govrsc.org Tb-CDs have shown potential as novel CT contrast agents with high X-ray absorption performance. nih.govrsc.org
Dual-modal contrast agents combining MRI and fluorescence imaging capabilities are also being developed using this compound. This compound-doped gadolinium oxide (Gd₂O₃:Tb) nanoparticles, synthesized by methods like laser ablation in liquid, can exhibit both the magnetic properties of gadolinium for MRI and the characteristic green fluorescence of this compound for optical imaging. researchgate.net The concentration of Tb ions can influence the fluorescence properties, while the nanoparticles can still function as efficient T1-weighted contrast agents. researchgate.net These dual-modal nano-probes have shown potential for in vivo applications. researchgate.net
This compound complexes have also been used as luminescent probes for time-resolved luminescence resonance energy transfer (LRET) imaging in living cells, enabling the study of protein-protein interactions. jrturnerlab.com The multiple emission peaks of certain this compound complexes can serve as LRET donors to fluorescent proteins like GFP, allowing for the potential simultaneous detection of multiple molecular interactions. jrturnerlab.com
Design and Application of Molecular Logic Gates and Fluorescence Switches Utilizing this compound Complexes
The distinct luminescent properties of this compound complexes, particularly their long-lived emission and sensitivity to environmental changes or the presence of specific analytes, make them ideal components for the construction of molecular logic gates and fluorescence switches. acs.orgnih.govbelmont.edursc.orgniscpr.res.inwikipedia.orgbelmont.edusemanticscholar.orgnih.govacs.orgnih.govrsc.orgdntb.gov.uabohrium.comuzh.ch Molecular logic gates are molecular systems that perform logical operations based on chemical or physical inputs, producing an optical output, often fluorescence. rsc.orgwikipedia.orgnih.gov Fluorescence switches, a simpler form, involve a change in fluorescence intensity or wavelength in response to a specific stimulus. nih.govniscpr.res.inbohrium.comuzh.ch
This compound complexes can function as "on-off" or "off-on" fluorescence switches. For example, a this compound(III) complex based on a tripodal carboxylate ligand has been developed as a fluorescent chemosensor for phosphate (B84403) anions. acs.orgresearchgate.net The addition of phosphate anions leads to significant "on-off" fluorescence changes, attributed to the inhibition of the antenna effect. acs.orgresearchgate.net This complex has been successfully used for phosphate detection and in the construction of molecular logic gates with TRANSFER and INHIBIT functions. acs.orgresearchgate.net
Protonation of this compound-ligand complexes can also lead to remarkable quenching or enhancement of luminescence, suggesting their potential as chemical sensors and components in logic gates. nih.govbelmont.eduniscpr.res.inbelmont.edu The fluorescence enhancement of a this compound complex with a Schiff base ligand upon changes in H⁺ concentration is due to the suppressed photoinduced electron transfer quenching when acid is added. nih.govniscpr.res.in
This compound complexes have been employed to create various molecular logic gates, including INHIBIT and NAND gates. rsc.orgwikipedia.orgrsc.org An early example of a Tb³⁺-based logic gate demonstrated an INHIBIT function, where the this compound emission was observed only in the presence of protons (H⁺) and the absence of molecular oxygen (O₂). rsc.orgrsc.org This resulted in a truth table characteristic of an INHIBIT gate. rsc.org Another example of a NAND gate utilized a this compound complex of phenanthridine, where fluorescence was observed only when both acid and oxygen were absent. wikipedia.org
This compound-based metal-organic frameworks (Tb-MOFs) have also been explored for constructing logic gates and sensors. acs.orgnih.govdntb.gov.ua These materials exhibit the characteristic green emission of Tb³⁺ and can act as luminescent sensors for volatile organic compounds (VOCs), such as styrene, through a fluorescence quenching mechanism. acs.orgnih.govdntb.gov.ua The combination of Tb-MOFs as sensors with logic gate operations has shown promise for intelligent detection applications. nih.govdntb.gov.ua
The design of these systems often involves carefully selecting organic ligands that can efficiently sensitize the this compound luminescence and respond specifically to target analytes or conditions, thereby controlling the energy transfer process and the resulting fluorescence output. mdpi.comacs.orgresearchgate.net This allows for the creation of complex molecular systems capable of processing chemical information and performing logical operations.
Here is a table illustrating examples of this compound-based molecular logic gates:
| This compound System | Inputs | Output (Fluorescence) | Logic Function | Mechanism | Source |
| Tb³⁺ tetraazamacrocyclic complex | H⁺, O₂ | On/Off | INHIBIT | Emission on in presence of H⁺ and absence of O₂ | rsc.orgrsc.org |
| Tb(III) complex with tripodal carboxylate ligand | Phosphate anions | On/Off | TRANSFER, INHIBIT | Inhibition of antenna effect upon phosphate binding | acs.orgresearchgate.net |
| This compound complex of phenanthridine | Acid, Oxygen | On/Off | NAND | Fluorescence observed when both acid and oxygen are absent | wikipedia.org |
| Tb-MOFs | Styrene (VOC) | Quenching | Logic Gate (combined with sensor) | Fluorescence quenching upon styrene detection | nih.govdntb.gov.ua |
| This compound chelate-Hg(II) system | Biothiols (Glutathione, Hcy, Cysteine) | Restoration of quenched fluorescence | Sensor (can be applied to logic) | Hg²⁺ quenching reversed by biothiol interaction with Hg²⁺ | nih.gov |
| This compound complex with Schiff base ligand | H⁺ | Enhancement | Switch/Sensor | Suppressed PIET quenching upon protonation | nih.govniscpr.res.in |
Interdisciplinary Research and Emerging Technological Applications
Advanced Phosphors and Display Technologies Utilizing Terbium Luminescence
The strong green luminescence of this compound ions makes this compound compounds vital components in the production of advanced phosphors used in various display technologies and lighting systems. rsc.orgsamaterials.comsfa-oxford.com this compound-activated phosphors are essential for creating vibrant and sharp images in modern electronic displays. stanfordmaterials.comsputtertargets.net
This compound is extensively used in green phosphors for energy-efficient lighting, including fluorescent lamps and LED applications. samaterials.comsfa-oxford.comstanfordmaterials.comsputtertargets.net this compound oxide (Tb₂O₃) is a key component in these phosphors, contributing to the vibrant green color necessary for producing white light in trichromatic lighting technology when combined with blue and red phosphors. sfa-oxford.comstanfordmaterials.comwikipedia.org This application significantly enhances the energy efficiency and longevity of lighting devices. stanfordmaterials.comsputtertargets.net this compound-activated phosphors convert ultraviolet or blue light into visible green or blue-green light, boosting the energy efficiency and color quality of lighting devices. sputtertargets.net
This compound compounds, such as this compound(III) fluoride (B91410) (TbF₃), are utilized in the production of electroluminescent thin films. wikipedia.org While the search results did not provide extensive details specifically on electroluminescent devices based on this compound complexes, the use of this compound in electroluminescent films indicates its potential in this area, leveraging its luminescent properties to emit light when an electric current is passed through the material.
This compound in Solid-State Devices and Semiconductors
This compound is used as a dopant in solid-state devices and semiconductors. rsc.orgsamaterials.comstanfordmaterials.comwikipedia.orgnanografi.comamericanelements.com It is added to materials such as calcium fluoride (CaF₂), calcium tungstate (B81510) (CaWO₄), and strontium molybdate (B1676688) (SrMoO₄) to enhance their properties for use in electronics and semiconductors. rsc.orgstanfordmaterials.comwikipedia.orgnanografi.com this compound thin films also serve as protective layers in semiconductor manufacturing, improving performance and functionality. qsrarematerials.com this compound-doped hafnium oxide thin films show potential for advancing MOSFET devices. qsrarematerials.com this compound phosphide (B1233454) (TbP) is another this compound compound used as a semiconductor in high-power, high-frequency applications, as well as in laser diodes and other photodiodes. wikipedia.orgamericanelements.com
High-Performance Magnetic Materials Development Beyond Traditional Alloys
This compound's magnetic properties are crucial for developing high-performance magnetic materials. samaterials.comsfa-oxford.comextrapolate.comstanfordmaterials.comstanfordmaterials.com While traditional alloys like Terfenol-D (an alloy of this compound, dysprosium, and iron) are well-known for their magnetostrictive properties, research continues into new this compound-containing magnetic materials. ebsco.comrsc.orgwikipedia.orgsfa-oxford.comstanfordmaterials.comwikipedia.orglesscommonmetals.comnanorh.com this compound enhances the magnetic properties of alloys used in high-performance magnets found in electric vehicles, wind turbines, and various electronic devices, including hard disk drives and electric motors. samaterials.comsfa-oxford.comstanfordmaterials.comstanfordmaterials.comnanorh.comasm-au.com this compound-iron alloys (TbFe), this compound-iron-cobalt alloys (TbFeCo), and this compound-iron-cobalt-chromium alloys (TbFeCoCr) are being explored for their magnetic properties in applications such as permanent magnets and magnetic recording media. lesscommonmetals.com The addition of this compound to NdFeB magnets improves their thermal stability and magnetic coercivity, which is essential for applications operating at high temperatures. asm-au.comjst.go.jp
Advanced Optical Technologies and Laser Systems
This compound plays a critical role in advanced optical technologies and laser systems. strategicmetalsinvest.comrsc.orgsfa-oxford.comwikipedia.org this compound-doped materials are used in solid-state lasers, contributing to the development of efficient and powerful laser systems. strategicmetalsinvest.comsputtertargets.netsamaterials.com Sodium this compound borate (B1201080) compounds are used to generate laser light for precision applications. sfa-oxford.com Specialty glasses containing this compound are developed to enhance the performance of optical and laser systems, improving light transmission, durability, and thermal stability. sfa-oxford.comextrapolate.com this compound Gallium Garnet (Tb₃Ga₅O₁₂) is a significant magneto-optical material used in high-power laser systems and optical isolators, leveraging its high Verdet constant for Faraday rotation. wikipedia.orgcrylink.com this compound ions can amplify and emit coherent light in lasers. sputtertargets.net Research is ongoing into green-emitting this compound lasers using crystals like Tb³⁺-doped LiLuF₄, Na⁺:CaF₂, and stoichiometric TbF₃. americanelements.com
Application in Anti-Counterfeiting Measures
This compound's unique luminescent properties are utilized in anti-counterfeiting measures. ebsco.comrsc.orgstanfordmaterials.comqsrarematerials.comstanfordmaterials.comrsc.orgresearchgate.net this compound ions (Tb³⁺) emit a green fluorescence when exposed to ultraviolet (UV) light, which helps verify the authenticity of currency and prevent counterfeiting. ebsco.comstanfordmaterials.comstanfordmaterials.com this compound phosphors are used as security inks in banknotes, including euro banknotes. ebsco.comrsc.orgstanfordmaterials.com this compound-doped materials, such as this compound-doped hydroxyapatite (B223615) and this compound-based ionic liquids, are being investigated for their potential in fluorescent anti-counterfeiting applications due to their distinct luminescent properties under UV excitation. rsc.orgresearchgate.net
Contribution to Renewable Energy Systems (e.g., Wind Turbines, Solar Cells, Fuel Cells)
This compound (Tb), a heavy rare earth element, plays a significant role in the advancement of renewable energy technologies, primarily through its unique magnetic and luminescent properties. These characteristics make it valuable in the production of high-performance magnets essential for wind turbines and electric vehicles, as well as in enhancing the efficiency of solar cells and fuel cells.
In the realm of fuel cells, this compound is utilized as a stabilizer, particularly in high-temperature solid oxide fuel cells (SOFCs). rareearths.comsfa-oxford.comwikipedia.orgechemi.com When used as a dopant, often in conjunction with zirconium dioxide (ZrO₂), this compound helps to stabilize the crystal structure of materials operating at elevated temperatures, ensuring long-term efficiency and durability of the fuel cell. sfa-oxford.comwikipedia.org This application is considered important for the development of advanced energy technologies aimed at clean and efficient power generation. sfa-oxford.com
The demand for this compound in renewable energy applications, particularly in high-performance magnets for wind turbines and electric vehicles, is projected to increase significantly. sfa-oxford.comcolumbia.edustanfordmaterials.com This growing demand highlights the element's critical role in the ongoing global transition towards sustainable energy solutions. mmta.co.ukrareearths.comsfa-oxford.comimcrareearths.com
Research Findings on this compound in Perovskite Solar Cells
Research into this compound-doped perovskite solar cells has provided detailed findings regarding their performance and stability. The use of this compound doping, combined with passivation techniques, has shown promise in addressing the stability challenges often associated with perovskite materials. pv-magazine.comepfl.chuq.edu.au
| Device Type | Doping/Passivation Strategy | Active Area (cm²) | Power Conversion Efficiency (PCE) | Stability |
| All-inorganic Perovskite SC | This compound-doped CsPb₁₋ₓTbₓI₂Br + Bulk and Surface Passivation | Small Area | 17.51% | >90% of initial efficiency after 600 h in ambient conditions (50-60% RH) epfl.chuq.edu.au |
| All-inorganic Perovskite SC | This compound-doped CsPb₁₋ₓTbₓI₂Br + Bulk and Surface Passivation | 19.8 | 10.94% | >30 days ambient stability epfl.chuq.edu.au |
| Low-bandgap Perovskite SC | γ-CsPb₀.₉₅Tb₀.₀₅I₂.₅Br₀.₅ | Not specified | 19.01% (18.43% certified) | Not specified in snippets |
This table summarizes key performance data from research on this compound-doped perovskite solar cells, illustrating the efficiencies achieved and the reported improvements in stability under ambient conditions. epfl.chuq.edu.au
Q & A
Basic: What experimental methods are used to synthesize terbium-doped metal-organic frameworks (MOFs) for photoluminescence studies?
Answer:
this compound-doped MOFs are typically synthesized via post-synthetic modification (PSM). For example, this compound ions can be immobilized on unsaturated zirconium nodes in ZrBTB MOFs by immersing the MOF in a this compound nitrate solution under controlled pH and temperature . Key steps include:
- Activation of MOF nodes : Pre-treat the MOF to expose unsaturated metal sites.
- Ion exchange : Soak the MOF in a this compound salt solution (e.g., Tb(NO₃)₃) for 24–48 hours.
- Validation : Use energy-dispersive X-ray spectroscopy (EDS) mapping to confirm uniform this compound distribution without aggregation .
Basic: How are this compound’s photoluminescence (PL) properties characterized in zeolite matrices?
Answer:
Time-resolved emission spectroscopy (TRES) and decay-associated spectra (DAS) analysis are critical. For this compound-exchanged USY zeolites:
- Excitation wavelengths : Use 337 nm or 487 nm lasers to probe this compound’s transitions .
- Lifetime measurements : Fit PL decay curves with biexponential models to distinguish this compound species in hydrated (390–440 ns) and partially dehydrated (1000–1100 ns) sites .
- Data analysis : Apply maximum entropy (MaxEnt) methods for robust lifetime deconvolution, avoiding errors from traditional least-squares fitting .
Advanced: How can researchers resolve contradictions in photoluminescence data caused by multiple this compound species in a single matrix?
Answer:
Contradictions arise from coexisting this compound species with distinct coordination environments. A three-step validation is recommended:
Spectral deconvolution : Use singular value decomposition (SVD) to isolate contributions from each species in TRES data .
Cross-validation with structural data : Pair PL results with X-ray diffraction (PXRD) or EDS mapping to confirm this compound localization (e.g., sodalite cages vs. surface nanoparticles) .
Control experiments : Compare hydrated and calcined samples to assess ligand effects on lifetimes and emission intensities .
Advanced: What methodologies optimize this compound-cobalt alloy electrodeposition for high this compound content?
Answer:
Achieving this compound-rich alloys (e.g., 85 wt% Tb) requires kinetic control:
- Voltage optimization : Deposit at −2.5 V (vs. Ag/AgCl) to overcome the high reduction potential of Tb³⁺ .
- Electrolyte composition : Use non-aqueous solutions (e.g., dimethyl sulfoxide) with 0.1 M TbCl₃ and 0.05 M CoCl₂ to minimize hydrogen evolution .
- Validation : Compare experimental compositions with simulated cyclic voltammetry curves to refine deposition parameters .
Basic: What are the standard protocols for quantifying this compound oxide (Tb₄O₇) nanoparticle purity?
Answer:
Use a combination of:
- X-ray photoelectron spectroscopy (XPS) : Confirm this compound oxidation states (Tb³⁺/Tb⁴⁺) via binding energy peaks at 1240 eV (Tb 4d) .
- Thermogravimetric analysis (TGA) : Measure oxygen content by weight loss during calcination (14.9% expected) .
- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify this compound content (84.79% in pure Tb₄O₇) .
Advanced: How can this compound’s energy-transfer efficiency be enhanced in hybrid materials for LED applications?
Answer:
Improve antenna effects by:
- Ligand design : Use organic linkers (e.g., BTB in MOFs) with strong UV absorption to transfer energy to this compound ions .
- Defect engineering : Introduce oxygen vacancies in matrices like ZrO₂ to create intermediate states that bridge ligand-to-terbium energy transfer .
- PL quantum yield (QY) measurement : Compare integrated emission intensities under 337 nm excitation with reference dyes (e.g., rhodamine B) to quantify efficiency gains .
Basic: What statistical tools are recommended for analyzing this compound’s photoluminescence decay kinetics?
Answer:
- Maximum entropy (MaxEnt) : Preferred for multi-exponential decay analysis due to robustness against noise and non-ideal conditions .
- Global analysis : Fit TRES datasets across multiple wavelengths simultaneously to reduce parameter ambiguity .
- Validation : Cross-check results with decay-associated spectra (DAS) to ensure physical relevance of derived lifetimes .
Advanced: How do hydration dynamics in this compound-doped zeolites affect photoluminescence reproducibility?
Answer:
Hydration alters this compound coordination, causing lifetime variability:
- Controlled dehydration : Calcine samples at 300–500°C and monitor water loss via in situ TGA .
- PL lifetime mapping : Correlate lifetime changes (e.g., 390 ns to 1100 ns) with hydration levels using time-correlated single-photon counting (TCSPC) .
- Environmental controls : Store samples in desiccators or under inert gas to stabilize hydration states pre-measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
